4-Chloro-6-nitroquinoline-3-carbonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-nitroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClN3O2/c11-10-6(4-12)5-13-9-2-1-7(14(15)16)3-8(9)10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUCHOLKZVCUAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454709 | |
| Record name | 4-chloro-6-nitro-quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214470-37-8 | |
| Record name | 4-Chloro-6-nitro-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214470-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-6-nitro-quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-nitroquinoline-3-carbonitrile
Introduction: The Significance of 4-Chloro-6-nitroquinoline-3-carbonitrile in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. Within this important class of heterocycles, this compound emerges as a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical compounds. Its strategic functionalization, featuring a reactive chloro group at the 4-position, an electron-withdrawing nitro group at the 6-position, and a cyano group at the 3-position, makes it a key building block for the development of targeted therapies, including kinase inhibitors for oncology. This guide provides a comprehensive, in-depth exploration of a reliable and reproducible synthetic route to this pivotal molecule, designed for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most effectively achieved through a robust two-step sequence. This strategy hinges on the initial construction of the quinoline core to form the key precursor, 4-hydroxy-6-nitroquinoline-3-carbonitrile, followed by a targeted chlorination of the 4-hydroxy group. This approach is advantageous as it allows for the controlled installation of the desired functional groups and relies on well-understood and scalable reaction classes.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Hydroxy-6-nitroquinoline-3-carbonitrile
The initial and crucial phase of this synthesis involves the construction of the 4-hydroxy-6-nitroquinoline-3-carbonitrile core. This is accomplished via a Gould-Jacobs-type reaction, which is a powerful method for synthesizing 4-hydroxyquinolines.[1] The process begins with the condensation of a substituted aniline with an appropriate three-carbon component, followed by a high-temperature cyclization.
Reaction Mechanism
The reaction proceeds in two key stages:
-
Condensation: 4-Nitroaniline reacts with ethyl 2-cyano-3-ethoxyacrylate. The amino group of the aniline performs a nucleophilic attack on the electron-deficient carbon of the acrylate, leading to the displacement of the ethoxy group and the formation of an enamine intermediate.
-
Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at elevated temperatures. The aromatic ring attacks the cyano-activated ester carbonyl group, leading to the formation of the quinoline ring system. Subsequent tautomerization yields the more stable 4-hydroxyquinoline product.
Experimental Protocol
Materials:
-
4-Nitroaniline
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Diphenyl ether (solvent)
-
Ethanol
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroaniline (1.0 equivalent) and ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) in a minimal amount of ethanol to form a slurry.
-
Heat the mixture gently to facilitate the initial condensation reaction, monitoring the progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Add diphenyl ether to the reaction mixture to serve as a high-boiling solvent for the cyclization step.
-
Heat the reaction mixture to a high temperature (typically 240-250 °C) to induce thermal cyclization. The reaction is typically complete within 1-2 hours.
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Dilute the cooled mixture with hexanes to further precipitate the product and facilitate filtration.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether solvent.
-
The crude 4-hydroxy-6-nitroquinoline-3-carbonitrile can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a pale yellow solid.
Part 2: Chlorination of 4-Hydroxy-6-nitroquinoline-3-carbonitrile
The second and final step in the synthesis is the conversion of the 4-hydroxy group of the quinoline precursor to a chloro group. This transformation is a dehydroxy-chlorination reaction, effectively converting the quinolinone tautomer into the desired 4-chloroquinoline. This is a critical step as the 4-chloro position is highly susceptible to nucleophilic substitution, making the final product a versatile intermediate.[2]
Reaction Mechanism
The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride (POCl₃) is believed to proceed through a mechanism analogous to a Vilsmeier-Haack reaction.[2]
-
Phosphorylation: The hydroxyl group of the 4-hydroxyquinoline acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃. This results in the formation of a phosphate ester intermediate.
-
Nucleophilic Substitution: A chloride ion, generated from POCl₃, then acts as a nucleophile and attacks the C4 position of the quinoline ring, which is now activated by the good leaving group (the phosphate ester). This nucleophilic attack displaces the phosphate group, yielding the final product, this compound.
Experimental Protocol
Materials:
-
4-Hydroxy-6-nitroquinoline-3-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Ice-water mixture
-
Saturated sodium bicarbonate solution
Procedure:
-
In a fume hood, place the dried 4-hydroxy-6-nitroquinoline-3-carbonitrile (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The POCl₃ can act as both the reagent and the solvent. Optionally, a high-boiling inert solvent like toluene can be used.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture into a beaker containing an ice-water mixture to quench the excess POCl₃. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the crude this compound thoroughly. Recrystallization from a suitable solvent like ethanol or acetonitrile can be performed for further purification if necessary.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Quinoline Formation | 4-Nitroaniline, Ethyl 2-cyano-3-ethoxyacrylate | Diphenyl ether | 240-250 °C | 70-80% |
| 2 | Chlorination | 4-Hydroxy-6-nitroquinoline-3-carbonitrile, POCl₃ | POCl₃ (neat) or Toluene | Reflux (~110 °C) | 85-95% |
Conclusion and Future Outlook
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound, a key intermediate in pharmaceutical research and development. By leveraging the Gould-Jacobs reaction for the quinoline core formation and a subsequent robust chlorination protocol, researchers can access this valuable building block in good yields. The strategic positioning of the chloro, nitro, and cyano functionalities on the quinoline scaffold opens up a vast chemical space for the synthesis of novel bioactive molecules. Further optimization of reaction conditions, particularly in the context of green chemistry principles, could enhance the sustainability of this synthesis for large-scale production. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and selectivity.
References
Physical properties of 4-Chloro-6-nitroquinoline-3-carbonitrile
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Chloro-6-nitroquinoline-3-carbonitrile
Introduction: Contextualizing a Key Synthetic Intermediate
In the landscape of medicinal chemistry and drug development, quinoline derivatives represent a privileged scaffold, forming the structural core of numerous therapeutic agents. Their significance is underscored by their role in targeting a wide array of biological pathways.[1][2] Within this class, this compound (CAS No. 214470-37-8) emerges as a compound of considerable interest.[3] Its multifunctional structure, featuring a reactive chloro group, an electron-withdrawing nitro group, and a cyano moiety, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[2]
This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive overview of the core physical properties of this compound. Moving beyond a simple datasheet, we delve into the causality behind the experimental methodologies required for its characterization. As much of the specific experimental data for this compound is not extensively published, this document serves as a foundational framework for its empirical evaluation, ensuring scientific rigor and reproducibility in the laboratory.
Section 1: Core Physicochemical Properties
A baseline understanding of a compound's intrinsic properties is the first step in its scientific evaluation. These parameters govern its behavior in both chemical reactions and biological systems.
| Property | Data | Source(s) |
| CAS Number | 214470-37-8 | [3] |
| Molecular Formula | C₁₀H₄ClN₃O₂ | [3][4] |
| Molecular Weight | 233.61 g/mol | [3][4][5] |
| Appearance | Expected to be a solid powder, likely off-white or yellowish, typical of nitro-aromatic compounds.[6] | Inferred |
| Melting Point | Not publicly documented. Requires experimental determination. | N/A |
| Solubility Profile | Not publicly documented. Requires experimental determination. | N/A |
Section 2: Experimental Determination of Physical Properties
The absence of published data for key physical properties necessitates robust and validated experimental protocols. The following sections provide step-by-step methodologies grounded in established analytical principles.
Melting Point Analysis
Expertise & Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.[7] The capillary method using a calibrated digital apparatus is the standard for obtaining accurate and reproducible results.[7][8]
Protocol for Melting Point Determination:
-
Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.[9] Finely powder a small amount of the sample.
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[9] The packed sample height should be approximately 1-2 mm.[10]
-
Apparatus Setup: Set the starting temperature on the melting point apparatus to approximately 15-20°C below the expected (or roughly determined) melting point.[9] If the melting point is completely unknown, perform a rapid preliminary run with a fast ramp rate (e.g., 10-20°C/minute) to find an approximate range.[7]
-
Measurement: Place the loaded capillary into the sample holder of the apparatus.[9] For the accurate measurement, set a slow heating ramp rate of 1-2°C per minute.
-
Data Recording: Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the last solid crystal turns into a transparent liquid.[9] The melting point is reported as the range T1-T2.
-
Validation: For a self-validating system, perform the measurement in triplicate to ensure consistency. The apparatus's thermometer should be calibrated using certified standards.[7]
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Expertise & Rationale: A compound's solubility is a cornerstone of its application in drug development, influencing everything from reaction conditions to bioavailability and formulation. The shake-flask method is the gold-standard technique for determining equilibrium solubility.[11] It ensures that the solvent is fully saturated with the solute, providing a reliable and reproducible measurement.
Protocol for Equilibrium Solubility Testing:
-
Preparation: To a series of labeled vials, add a pre-weighed excess amount of this compound (e.g., 20 mg). The key is to ensure solid remains undissolved at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of a selected high-purity solvent to each vial. Recommended solvents for initial screening include water, ethanol, methanol, acetone, acetonitrile, chloroform, and dimethyl sulfoxide (DMSO).
-
Equilibration: Seal the vials tightly. Place them in an overhead shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) to simulate ambient or physiological conditions.[12] Agitate for a defined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the samples to pellet the undissolved solid.[13]
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant. The supernatant must be filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining particulates.[13]
-
Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.
-
Classification: Report the solubility in units of mg/mL or mol/L and classify it using standard terms (e.g., "sparingly soluble," "freely soluble").[14]
Caption: Workflow for Shake-Flask Solubility Testing.
Section 3: Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous "molecular fingerprint," confirming the identity and structural integrity of a compound.[15] A combination of Mass Spectrometry, FT-IR, and NMR is essential for complete characterization.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16][17] It is used to determine the molecular weight of a compound with high accuracy.[18] Soft ionization techniques like Electrospray Ionization (ESI) are preferred for initial analysis as they typically produce the protonated molecular ion ([M+H]⁺) with minimal fragmentation, directly confirming the molecular mass.[19]
Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent that is compatible with mass spectrometry, such as methanol or acetonitrile.
-
Instrumentation: The sample is introduced into the ESI source, where it is converted into gas-phase ions.[17]
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.[20]
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.[17]
-
Data Interpretation: For this compound (MW 233.61), the primary peak of interest in positive ion mode would be the [M+H]⁺ adduct at approximately m/z 234. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be visible in the molecular ion cluster (peaks at m/z 234 and 236), providing definitive evidence of the presence of one chlorine atom. High-resolution MS can be used to confirm the elemental formula to within a few parts per million (ppm).[18]
Caption: General Workflow for Mass Spectrometry Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[21] The resulting spectrum provides a unique fingerprint based on the functional groups present in the molecule.[15] For solid samples, the KBr pellet method is a standard technique that yields high-quality spectra.[22]
Protocol for FT-IR Analysis (KBr Pellet):
-
Sample Preparation: Grind 1-2 mg of the dry compound with approximately 200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.[22] The KBr acts as an optically transparent matrix.
-
Pellet Formation: Transfer the fine powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is critical to subtract the spectral contributions from atmospheric CO₂ and water vapor.
-
Sample Scan: Place the KBr pellet containing the sample into the holder and acquire the spectrum.[21]
-
Data Interpretation: Analyze the spectrum for characteristic absorption bands. For this compound, key expected peaks include:
-
~2230-2210 cm⁻¹: Sharp, medium intensity peak for the nitrile (C≡N) stretch.
-
~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂).
-
~1600-1450 cm⁻¹: Multiple peaks for the aromatic C=C and C=N ring stretches.
-
~800-600 cm⁻¹: Peak corresponding to the C-Cl stretch.
-
Caption: Workflow for FT-IR Analysis using KBr Pellet.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[23] It provides information on the connectivity and chemical environment of every ¹H and ¹³C atom in the structure. Proper sample preparation is paramount for acquiring high-resolution spectra.[23]
Protocol for ¹H and ¹³C NMR Analysis:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is sufficiently soluble (at least 5-10 mg/mL).[23] Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common starting points. The choice depends on the results of the solubility profiling.
-
Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[23] Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[24]
-
Tube Filling: Transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be adequate for the spectrometer's detector coil.[25]
-
Instrumental Analysis: Insert the tube into the NMR spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to maximize its homogeneity, which ensures sharp spectral lines.[23]
-
Data Acquisition: Acquire the ¹H and ¹³C spectra. Further 2D NMR experiments (like COSY and HSQC) can be run to confirm assignments and connectivity.
-
Data Interpretation: The resulting spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, integration values (for ¹H), and splitting patterns corresponding to the aromatic protons on the quinoline ring system.
Caption: Workflow for NMR Spectroscopic Analysis.
Conclusion
This compound is a synthetic intermediate with significant potential in pharmaceutical research. While its foundational chemical identity is established, a comprehensive public profile of its physical properties is lacking. This guide provides the necessary expert protocols and theoretical grounding for researchers to systematically and accurately characterize the compound. By following these self-validating methodologies for determining melting point, solubility, and spectroscopic identity, scientists can ensure the quality and consistency of this intermediate, thereby building a solid foundation for its application in complex synthetic campaigns and drug discovery programs.
References
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- 2. atlantis-press.com [atlantis-press.com]
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- 4. 4-CHLORO-6-NITRO-QUINOLINE-3-CARBONITRILE | CAS: 214470-37-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. westlab.com [westlab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. nanopartikel.info [nanopartikel.info]
- 13. materialneutral.info [materialneutral.info]
- 14. pharmadekho.com [pharmadekho.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 17. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 18. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 19. benchchem.com [benchchem.com]
- 20. fiveable.me [fiveable.me]
- 21. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 24. NMR Spectroscopy [www2.chemistry.msu.edu]
- 25. uwyo.edu [uwyo.edu]
An In-Depth Technical Guide to 4-Chloro-6-nitroquinoline-3-carbonitrile (CAS: 214470-37-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 4-Chloro-6-nitroquinoline-3-carbonitrile, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. The guide elucidates the molecule's structural features, physicochemical properties, and a proposed, robust synthetic pathway. A central focus is placed on its reactivity, particularly the versatile chemistry of the C4-chloro substituent, and the transformative potential of the C6-nitro group. Detailed protocols for key transformations, predicted spectroscopic data for compound characterization, and an exploration of its application as a scaffold for kinase inhibitors are presented. This guide is intended to serve as a foundational resource for researchers aiming to leverage this compound in the synthesis of novel bioactive molecules.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its substituents. The electron-deficient nature of the quinoline ring, further enhanced by the nitro and cyano groups, activates the C4-chloro group for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups at this position, a common strategy in the development of kinase inhibitors.[2] Concurrently, the C6-nitro group offers a handle for further derivatization, most commonly through reduction to an amine, which can then be functionalized. The nitrile group at C3 also plays a crucial role in modulating the electronic properties of the ring and can participate in key interactions with biological targets.[3]
Physicochemical & Structural Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, reaction optimization, and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 214470-37-8 | [4] |
| Molecular Formula | C₁₀H₄ClN₃O₂ | [4] |
| Molecular Weight | 233.61 g/mol | [4] |
| Appearance | Expected to be a solid | General Knowledge |
| InChI Key | QRUCHOLKZVCUAH-UHFFFAOYSA-N | [5] |
Synthesis of this compound: A Proposed Pathway
Step 1: Synthesis of 4-Hydroxy-6-nitroquinoline-3-carbonitrile
The initial step involves the construction of the quinoline core. A plausible approach is the cyclization of 2-amino-4-nitrobenzonitrile with a suitable C2 synthon, such as diethyl malonate, under thermal or acid-catalyzed conditions. This type of reaction is a well-established method for forming 4-hydroxyquinoline systems.[8]
Experimental Protocol (Proposed):
-
To a flask equipped with a reflux condenser, add 2-amino-4-nitrobenzonitrile (1 equivalent) and diethyl malonate (1.5-2 equivalents).
-
Heat the mixture at a high temperature (e.g., 180-200 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and triturate with a suitable solvent (e.g., ethanol or diethyl ether) to induce precipitation of the product.
-
Collect the solid by filtration, wash with the solvent, and dry to yield 4-hydroxy-6-nitroquinoline-3-carbonitrile.[9]
Step 2: Chlorination of 4-Hydroxy-6-nitroquinoline-3-carbonitrile
The conversion of the 4-hydroxy group to the 4-chloro substituent is a standard transformation in quinoline chemistry, typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[10][11] The reaction often requires elevated temperatures.
Experimental Protocol (Proposed):
-
In a fume hood, carefully add 4-hydroxy-6-nitroquinoline-3-carbonitrile (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully cool the reaction mixture and pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.
Spectroscopic Characterization
Accurate spectroscopic characterization is crucial for confirming the identity and purity of the synthesized compound. While experimental spectra are not widely published, the following data is predicted based on the structure and known values for similar compounds. Commercial suppliers have indicated the availability of spectral data consistent with the assigned structure.[12]
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.1 - 9.3 | s | 1H | H-2 |
| 8.8 - 9.0 | d | 1H | H-5 |
| 8.5 - 8.7 | dd | 1H | H-7 |
| 8.0 - 8.2 | d | 1H | H-8 |
Solvent: CDCl₃ or DMSO-d₆. The aromatic protons are expected in the downfield region due to the electron-withdrawing nature of the quinoline ring, nitro, and cyano groups.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-2 |
| ~148 | C-4 |
| ~150 | C-6 |
| ~145 | C-8a |
| ~135 | C-7 |
| ~128 | C-4a |
| ~125 | C-5 |
| ~122 | C-8 |
| ~115 | -CN |
| ~110 | C-3 |
Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are estimates and can vary based on the solvent and experimental conditions.
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong | C≡N stretch |
| ~1530, ~1350 | Strong | Asymmetric and symmetric N-O stretch of NO₂ group |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~850 | Strong | C-Cl stretch |
The IR spectrum is expected to be dominated by the strong absorbances of the nitrile and nitro groups.
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 233/235 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 203/205 | [M-NO]⁺ |
| 187/189 | [M-NO₂]⁺ |
| 152 | [M-NO₂-Cl]⁺ |
The mass spectrum should exhibit a characteristic isotopic pattern for a chlorine-containing compound.
Key Reactions and Synthetic Utility
The synthetic versatility of this compound is primarily derived from the reactivity of the C4-chloro and C6-nitro groups.
Nucleophilic Aromatic Substitution at the C4-Position
The C4-chloro substituent is highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the quinoline nitrogen and the nitro and cyano groups. This allows for the facile introduction of a wide range of nucleophiles.
Reaction with Amines:
The reaction with primary and secondary amines is a cornerstone transformation, leading to the formation of 4-aminoquinoline derivatives. These reactions are often carried out by heating the chloroquinoline with an excess of the amine, sometimes in the presence of a base.[13]
Generalized Protocol for Amination:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Add the desired amine (2-5 equivalents).
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and either concentrate under reduced pressure or dilute with water to precipitate the product.
-
Purify the product by recrystallization or column chromatography.
Reaction with Thiols:
Thiols can also act as effective nucleophiles, displacing the C4-chloro group to form 4-thioether derivatives. These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate anion.
Generalized Protocol for Thiolation:
-
Dissolve the desired thiol (1.1 equivalents) in a suitable solvent (e.g., DMF or DMSO).
-
Add a base (e.g., sodium hydride or potassium carbonate) and stir for a short period to form the thiolate.
-
Add a solution of this compound (1 equivalent) in the same solvent.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.
Reduction of the C6-Nitro Group
The nitro group at the C6-position can be readily reduced to a primary amine, providing another site for diversification. This transformation is typically achieved using metal-based reducing agents in acidic media or through catalytic hydrogenation.
Generalized Protocol for Nitro Reduction:
-
Suspend this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or a mixture).
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) or iron powder with hydrochloric acid.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the resulting 4-chloro-6-aminoquinoline-3-carbonitrile.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 4-anilinoquinoline-3-carbonitrile scaffold is a well-established pharmacophore for the development of kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) kinases.[3] These enzymes are critical targets in oncology. This compound serves as an ideal starting material for the synthesis of such inhibitors.
The general strategy involves the nucleophilic substitution of the C4-chloro group with a substituted aniline. The resulting 4-anilinoquinoline derivative can then be further modified, for example, by reducing the nitro group and acylating the resulting amine to introduce Michael acceptors, which can form covalent bonds with cysteine residues in the kinase active site, leading to irreversible inhibition.[3][14]
The diverse library of compounds that can be generated from this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a highly functionalized and versatile building block for organic synthesis. Its strategic placement of reactive groups—a readily displaceable chloro group, a reducible nitro group, and a modulating cyano group—makes it an invaluable intermediate for the construction of complex heterocyclic molecules. The straightforward, high-yielding reactions it undergoes, particularly nucleophilic aromatic substitution and nitro group reduction, provide a reliable platform for generating libraries of compounds for drug discovery, most notably in the pursuit of novel kinase inhibitors. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and unlock its full potential in the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 3. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-CHLORO-6-NITRO-QUINOLINE-3-CARBONITRILE | CAS: 214470-37-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. iipseries.org [iipseries.org]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. 3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- (919482-01-2) for sale [vulcanchem.com]
- 9. 4-Hydroxy-6-nitroquinoline-3-carbonitrile [myskinrecipes.com]
- 10. atlantis-press.com [atlantis-press.com]
- 11. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-CHLORO-6-NITRO-QUINOLINE-3-CARBONITRILE (214470-37-8) 1H NMR spectrum [chemicalbook.com]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structural Elucidation of 4-Chloro-6-nitroquinoline-3-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 4-Chloro-6-nitroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal and synthetic chemistry. The quinoline scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1][2][3] The incorporation of electron-withdrawing groups such as nitro (NO₂) and cyano (C≡N) moieties can significantly modulate a molecule's physicochemical properties and biological profile.[4][5] Therefore, unambiguous confirmation of its molecular structure is a critical prerequisite for any further investigation or application. This document moves beyond a simple recitation of data, offering a logical, self-validating workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is rationalized to provide not just the "what," but the "why," reflecting an expert-driven approach to chemical analysis.
Molecular Identity and Foundational Analysis
The subject of this guide is this compound. Its fundamental properties, derived from supplier data and computational prediction, are the starting point for our analysis.
A visual representation of the molecule, with standardized numbering for the quinoline ring system, is essential for discussing spectroscopic data.
Caption: Structure of this compound with IUPAC numbering.
The Elucidation Workflow: A Strategy of Orthogonal Confirmation
Caption: The logical workflow for unambiguous structure elucidation.
Mass Spectrometry: Defining the Elemental Composition
Expertise & Experience: The first step is always to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing an exact mass that leaves little room for ambiguity.[3] For this molecule, the most critical diagnostic feature is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, any chlorine-containing fragment will appear as a pair of peaks (M and M+2) with a corresponding ~3:1 intensity ratio, providing definitive evidence for the presence of a single chlorine atom.
Expected Data:
| Parameter | Expected Value | Rationale |
|---|---|---|
| Molecular Ion [M]⁺• | m/z ≈ 233, 235 | Isotopic pattern for one chlorine atom (ratio ~3:1). |
| [M+H]⁺ (ESI+) | m/z ≈ 234, 236 | Protonated molecule, also showing the Cl isotope pattern.[7] |
| HRMS [M+H]⁺ Exact Mass | 234.00648 | Calculated for C₁₀H₅³⁵ClN₃O₂⁺. Confirms elemental composition.[7] |
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Acquisition (Positive Mode): Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.[8]
-
Data Analysis: Identify the protonated molecular ion cluster ([M+H]⁺) at m/z ≈ 234 and 236. Confirm the ~3:1 intensity ratio. Compare the measured exact mass of the m/z 234 peak to the theoretical value to confirm the elemental formula C₁₀H₄ClN₃O₂.
Infrared Spectroscopy: A Fingerprint of Functional Groups
Expertise & Experience: IR spectroscopy provides rapid, direct evidence for the presence of key functional groups. For this molecule, the nitrile (C≡N) and nitro (NO₂) groups have highly characteristic and strong absorption bands in regions of the spectrum that are often free from other interfering signals.[9] Their presence is a crucial piece of the structural puzzle.
Expected Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|
| ~2230 | Strong, Sharp | C≡N stretch | [10] |
| ~1540 & ~1340 | Strong | Asymmetric & Symmetric N-O stretch (NO₂) | [8][11] |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch | [8] |
| ~3100-3000 | Medium | Aromatic C-H stretch | [8] |
| ~850 | Strong | C-Cl stretch |[8] |
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory. No further preparation is needed.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR press to ensure firm contact between the sample and the crystal. Record the spectrum over a range of 4000-400 cm⁻¹.[12]
-
Data Analysis: Process the resulting spectrum (background correction, baseline correction) and identify the key absorption bands corresponding to the nitrile and nitro functional groups.
NMR Spectroscopy: Assembling the Molecular Skeleton
Expertise & Experience: NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[2] We employ a systematic progression from 1D to 2D experiments to build the molecule piece by piece. The initial ¹H and ¹³C spectra provide an inventory of atoms, while 2D experiments (COSY, HSQC, HMBC) reveal their connectivity.
¹H NMR Spectroscopy: The Proton Environment
The structure predicts four distinct aromatic protons. Their chemical shifts are influenced by the electron-withdrawing nature of the substituents (Cl, NO₂, CN) and the ring nitrogen.
Expected Data (400 MHz, CDCl₃):
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |
|---|---|---|---|---|
| H-2 | 9.0 - 9.2 | s | - | Singlet, adjacent to N1 and deshielded by C3-CN. |
| H-8 | 8.8 - 9.0 | d | ~2.5 | Deshielded by proximity to the C6-NO₂ group. Coupled to H-7. |
| H-5 | 8.4 - 8.6 | d | ~9.0 | Ortho-coupled to H-7. |
| H-7 | 8.0 - 8.2 | dd | ~9.0, ~2.5 | Coupled to both H-5 (ortho) and H-8 (meta). |
¹³C NMR Spectroscopy: The Carbon Backbone
The molecule has 10 carbon atoms, all of which are expected to be in the aromatic/olefinic region. Broadband proton decoupling simplifies the spectrum to 10 distinct singlets.[13] Quaternary carbons (those without attached protons) will typically show weaker signals.
Expected Data (100 MHz, CDCl₃):
| Carbon Assignment | Predicted δ (ppm) | Type | Rationale |
|---|---|---|---|
| C-2, C-4, C-8a | 145 - 155 | CH, C, C | Carbons adjacent to nitrogen are typically deshielded. |
| C-6 | 148 - 152 | C | Quaternary carbon attached to the strongly withdrawing NO₂ group. |
| C-4a, C-5, C-7, C-8 | 120 - 135 | C, CH, CH, CH | Standard aromatic region. Specific shifts determined by substituent effects.[14][15] |
| C-3 | 110 - 115 | C | Quaternary carbon attached to the nitrile group. |
| C≡N | 115 - 118 | C | Characteristic chemical shift for a nitrile carbon. |
2D NMR: Confirming Connectivity
While 1D NMR provides the parts list, 2D NMR shows how they are connected.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to. It would show four cross-peaks, definitively linking H-2 to C-2, H-5 to C-5, H-7 to C-7, and H-8 to C-8.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key correlation would be observed between H-5 and H-7, and a weaker one between H-7 and H-8, confirming their positions on the benzene ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the full structure, as it shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the quaternary carbons to the protonated framework.
Key Diagnostic HMBC Correlations: The following correlations would provide unambiguous proof of the substituent positions.
Caption: Key HMBC correlations confirming the molecular structure.
-
H-2 to C-4 and C≡N: Connects the pyridine ring to the chloro and cyano substituents.
-
H-5 to C-4, C-6, and C-8a: Links the benzene ring to the pyridine ring and confirms the ortho relationship between H-5 and the nitro-bearing C-6.
-
H-8 to C-6: Confirms the meta relationship between H-8 and the nitro-bearing C-6.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2][12]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024-4096) is required to achieve a good signal-to-noise ratio, especially for the quaternary carbons.[12]
-
2D NMR Acquisition: Using standard instrument parameters, acquire COSY, HSQC, and HMBC spectra. The HMBC experiment is the most critical for final structure proof.
Conclusion: A Unified Structural Proof
The structural elucidation of this compound is definitively achieved through the systematic application of modern spectroscopic techniques.
-
Mass Spectrometry establishes the correct elemental formula (C₁₀H₄ClN₃O₂) and confirms the presence of a single chlorine atom via its isotopic pattern.
-
Infrared Spectroscopy provides direct evidence for the key nitrile (C≡N) and nitro (NO₂) functional groups.
-
¹H and ¹³C NMR spectroscopy provide a complete inventory of the proton and carbon environments, consistent with the proposed structure.
-
2D NMR experiments, particularly HMBC, serve as the final arbiter, unambiguously connecting the individual fragments and confirming the precise substitution pattern on the quinoline core.
This integrated and self-validating workflow ensures the highest degree of confidence in the assigned structure, providing a solid foundation for any subsequent research and development activities.
References
- 1. Synthesis and biological activity evaluation of some quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 6. scbt.com [scbt.com]
- 7. PubChemLite - 4-chloro-3-nitroquinoline-6-carbonitrile (C10H4ClN3O2) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Reactivity of the nitrile group in 4-Chloro-6-nitroquinoline-3-carbonitrile
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4-Chloro-6-nitroquinoline-3-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the nitrile functional group in this compound (Molecular Formula: C₁₀H₄ClN₃O₂).[1][2] This molecule serves as a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. The quinoline core, substituted with a powerful electron-withdrawing nitro group and a halogen, profoundly influences the electronic character and reactivity of the nitrile group. This document elucidates the key transformations of the nitrile moiety, including hydrolysis to carboxamides and carboxylic acids, reduction to primary amines, and nucleophilic additions to form ketones. Each section combines mechanistic insights with detailed, field-proven experimental protocols, offering researchers, scientists, and drug development professionals a practical guide to leveraging the synthetic potential of this compound.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The strategic functionalization of this scaffold is a cornerstone of modern drug design, allowing for the precise modulation of a compound's physicochemical and biological profile.
This compound is a particularly noteworthy derivative. Its structure is characterized by three key reactive centers:
-
The C4-Chloro Group: Highly susceptible to nucleophilic aromatic substitution (SₙAr), providing a primary handle for introducing diverse side chains.[4]
-
The C6-Nitro Group: A strong deactivating, electron-withdrawing group that influences the overall electronics of the ring system. It can also be reduced to an amine, offering another point for derivatization.[4]
-
The C3-Nitrile Group: A versatile functional group that can be transformed into a variety of other functionalities, serving as a linchpin for molecular elaboration.
This guide focuses specifically on the nitrile group, exploring how the electronic landscape of the substituted quinoline core dictates its chemical behavior.
Electronic Landscape and Reactivity Profile
The reactivity of the nitrile group (-C≡N) is analogous in many ways to a carbonyl group, featuring an electrophilic carbon atom due to the electronegativity of the nitrogen.[5] In this compound, this inherent electrophilicity is significantly amplified. The potent electron-withdrawing effects of the C6-nitro group and the quinoline nitrogen atom are transmitted through the conjugated π-system, creating a pronounced partial positive charge on the nitrile carbon. This electronic polarization makes the nitrile group an excellent target for a range of nucleophilic attacks.
The general workflow for leveraging the nitrile group's reactivity can be visualized as follows:
Caption: Core synthetic pathways originating from the nitrile group.
Key Chemical Transformations of the Nitrile Group
The enhanced electrophilicity of the nitrile carbon in this compound allows for several high-yield transformations critical for drug development and complex molecule synthesis.
Hydrolysis to Carboxamides and Carboxylic Acids
The conversion of a nitrile to a primary amide and subsequently to a carboxylic acid is a fundamental transformation. This hydrolysis can be catalyzed by either acid or base.[6][7] The intermediate amide can often be isolated under carefully controlled conditions, providing another valuable synthetic precursor.[7]
Mechanistic Rationale (Acid-Catalyzed): Under acidic conditions, the nitrile nitrogen is first protonated. This protonation dramatically increases the electrophilicity of the nitrile carbon, enabling it to be attacked by a weak nucleophile like water.[8] The resulting intermediate undergoes tautomerization to form the more stable amide.[6] Prolonged reaction with heat will lead to the subsequent hydrolysis of the amide to the corresponding carboxylic acid.[9][10]
Caption: Mechanism of acid-catalyzed nitrile hydrolysis to a carboxamide.
Experimental Protocol: Synthesis of 4-Chloro-6-nitroquinoline-3-carboxamide
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add concentrated sulfuric acid (98%, 10 vol) slowly while cooling the flask in an ice bath.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7), then wash with a small amount of cold ethanol. Dry the product under vacuum to yield the target carboxamide.
Reduction to Primary Amines
The reduction of the nitrile group to a primary amine (-CH₂NH₂) is a powerful synthetic tool, introducing a flexible and basic linker that is invaluable for building pharmacophores. This transformation is commonly achieved using strong hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[11][12]
Mechanistic Rationale (LiAlH₄): The reaction proceeds via two successive nucleophilic additions of hydride (H⁻) from LiAlH₄ to the electrophilic nitrile carbon.[10] The first addition forms an intermediate imine anion, which is stabilized as an aluminum complex.[5] A second hydride addition reduces the C=N bond, leading to a dianion intermediate.[5] Aqueous workup then quenches the reaction and protonates the nitrogen to yield the primary amine.[6]
Caption: Simplified mechanism for the reduction of a nitrile with LiAlH₄.
Experimental Protocol: Synthesis of (4-Chloro-6-nitroquinolin-3-yl)methanamine
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via an addition funnel. Caution: The reaction is highly exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular precipitate for 1 hour, then remove it by filtration through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Nucleophilic Addition of Organometallics to form Ketones
The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, followed by acidic hydrolysis, is a classic and effective method for synthesizing ketones.[5][6] This reaction forms a new carbon-carbon bond, making it exceptionally useful for constructing more complex molecular skeletons.
Mechanistic Rationale (Grignard Reagent): The nucleophilic carbon of the Grignard reagent (R'-MgX) attacks the electrophilic nitrile carbon, forming a magnesium salt of an imine anion.[13] This intermediate is stable and does not react further with another equivalent of the Grignard reagent. The subsequent addition of aqueous acid hydrolyzes the imine to the corresponding ketone.[5][13]
Caption: Mechanism for the synthesis of a ketone from a nitrile via a Grignard reaction.
Experimental Protocol: Synthesis of 1-(4-Chloro-6-nitroquinolin-3-yl)ethan-1-one
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Reagent Addition: Cool the solution to 0 °C. Add methylmagnesium bromide (CH₃MgBr, 1.2-1.5 eq, solution in ether) dropwise.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to 0 °C and quench it by the slow addition of a saturated aqueous NH₄Cl solution or dilute HCl.
-
Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the target ketone.
Summary of Nitrile Group Transformations
The following table summarizes the key reactive pathways discussed in this guide, providing a quick reference for synthetic planning.
| Transformation | Reagents & Conditions | Product Functional Group | Causality & Key Insights |
| Hydrolysis to Amide | Conc. H₂SO₄, 60-70 °C | Carboxamide (-CONH₂) | Protonation activates the nitrile for attack by a weak nucleophile. Can be isolated as the main product under controlled conditions. |
| Hydrolysis to Acid | H₃O⁺ (e.g., aq. HCl/H₂SO₄), reflux | Carboxylic Acid (-COOH) | Proceeds via the amide intermediate; requires more forcing conditions (heat, prolonged time) than amide formation. |
| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O workup | Primary Amine (-CH₂NH₂) | Potent hydride reagent performs a double addition to the C≡N bond. A fundamental transformation for introducing a basic linker. |
| Addition to Ketone | 1. R-MgX (Grignard), Ether/THF; 2. H₃O⁺ workup | Ketone (-C(=O)R) | Forms a new C-C bond. The intermediate imine salt is stable until acidic workup, preventing over-addition. |
Conclusion
The nitrile group of this compound is a highly activated and synthetically versatile functional group. The strong electron-withdrawing nature of the substituted quinoline ring system renders the nitrile carbon exceptionally electrophilic, facilitating a range of valuable chemical transformations. As demonstrated, this moiety can be efficiently converted into amides, carboxylic acids, primary amines, and ketones using well-established and reliable protocols. This reactivity profile makes this compound a powerful building block for the synthesis of complex heterocyclic compounds, particularly in the pursuit of novel therapeutic agents in drug discovery. A thorough understanding of these reaction pathways is essential for any scientist seeking to exploit the full synthetic potential of this important intermediate.
References
- 1. 4-CHLORO-6-NITRO-QUINOLINE-3-CARBONITRILE | CAS: 214470-37-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-6-nitroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic reactivity of 4-Chloro-6-nitroquinoline-3-carbonitrile, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Through a detailed examination of its electronic structure, this document elucidates the key reactive sites, offering insights into its behavior in chemical transformations. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and modification of quinoline-based scaffolds, facilitating the rational design of novel molecules with desired properties.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system is a privileged scaffold in drug discovery and development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The strategic functionalization of the quinoline nucleus is paramount to modulating its pharmacological profile. This compound is a particularly interesting derivative, featuring a confluence of electron-withdrawing groups that profoundly influence its chemical reactivity. Understanding the interplay of these substituents is crucial for predicting its behavior and harnessing its synthetic potential.
Electronic Landscape: Unveiling the Reactive Sites
The reactivity of this compound is dictated by the distribution of electron density across the molecule. The presence of three powerful electron-withdrawing groups—a chloro group at C4, a nitro group at C6, and a carbonitrile group at C3—creates distinct regions of electrophilicity and nucleophilicity.
Based on established principles of physical organic chemistry and supported by computational studies on analogous quinoline derivatives, we can predict the electronic landscape of the molecule.[1][2]
Primary Electrophilic Sites
The molecule possesses several electron-deficient centers, making them susceptible to attack by nucleophiles. The primary electrophilic sites are ranked in order of decreasing reactivity:
-
C4 (Carbon bearing the Chloro group): This is the most significant electrophilic center. The strong inductive and mesomeric electron-withdrawing effects of the quinoline nitrogen, the nitro group, and the nitrile group converge to dramatically lower the electron density at this position. This renders the C-Cl bond highly polarized and activates it for nucleophilic aromatic substitution (SNAr).[3][4]
-
C2 (Carbon adjacent to the Nitrogen): The C2 position is also electrophilic due to the inductive effect of the adjacent ring nitrogen.
-
Carbocyclic Ring Carbons (C5 and C7): The powerful electron-withdrawing nitro group at C6 deactivates the entire benzene ring towards electrophilic attack but makes the ortho (C5 and C7) and para (C8, though unsubstituted) positions susceptible to nucleophilic attack, particularly through mechanisms like Vicarious Nucleophilic Substitution (VNS).[5][6]
-
Nitrile Carbon (C3-CN): The carbon atom of the nitrile group is inherently electrophilic and can be attacked by strong nucleophiles, leading to hydrolysis or the formation of imines or ketones after workup.[7][8]
Primary Nucleophilic Sites
While the molecule is predominantly electrophilic, it does possess centers with lone pairs of electrons that can act as nucleophiles:
-
Quinoline Nitrogen (N1): The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a base or a nucleophile. However, its nucleophilicity is significantly diminished by the presence of the electron-withdrawing groups on the ring.
-
Oxygen Atoms of the Nitro Group: The oxygen atoms of the nitro group have lone pairs and can potentially coordinate to Lewis acids.
-
Nitrile Nitrogen: The nitrogen of the nitrile group also has a lone pair, but its nucleophilicity is generally low.
Visualization of Reactivity
Conceptual Molecular Electrostatic Potential (MEP) Map
Caption: Conceptual MEP map illustrating the predicted electrophilic (red/yellow) and nucleophilic (blue) regions of this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
A Frontier Molecular Orbital (HOMO-LUMO) analysis further clarifies the molecule's reactivity.[12][13]
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to be localized primarily on the pyrimidine ring, particularly with large coefficients on C4 and C2. This indicates that these are the most favorable sites for attack by a nucleophile.[14]
-
HOMO (Highest Occupied Molecular Orbital): The HOMO is likely to be distributed over the carbocyclic ring and the nitro group, suggesting these are the regions from which electrons are most readily donated in reactions with electrophiles.
Caption: Diagram illustrating the interaction of frontier molecular orbitals of this compound with nucleophiles and electrophiles.
Reactivity at Electrophilic Sites: Synthetic Applications
The pronounced electrophilicity at the C4 position is the cornerstone of the synthetic utility of this compound.
Nucleophilic Aromatic Substitution (SNAr) at C4
The displacement of the chloride at C4 by a variety of nucleophiles is the most facile and widely exploited reaction of this substrate.[4][15]
General Reaction Scheme:
Common Nucleophiles:
-
Amines (Primary and Secondary): Reaction with amines readily affords 4-amino-6-nitroquinoline-3-carbonitrile derivatives, which are valuable precursors for biologically active compounds.
-
Alkoxides and Phenoxides: These nucleophiles yield the corresponding ethers.
-
Thiols and Thiophenoxides: These reactions produce thioethers.
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.1 mmol)
-
Potassium Carbonate (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine this compound, aniline, and potassium carbonate.
-
Add DMF to the flask.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 8-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Dry the product under vacuum.
Data Presentation: Typical Reaction Outcomes
| Nucleophile | Product | Typical Yield (%) |
| Aniline | 4-Anilino-6-nitroquinoline-3-carbonitrile | 85-95 |
| Sodium Methoxide | 4-Methoxy-6-nitroquinoline-3-carbonitrile | 80-90 |
| Thiophenol | 4-(Phenylthio)-6-nitroquinoline-3-carbonitrile | 75-85 |
Reactions at the Nitrile Group
The nitrile group can also serve as an electrophilic site, although it is less reactive than the C4 position.
Under strong acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[8]
Reaction Scheme:
Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.[7]
Reaction Scheme:
Reactivity at Nucleophilic Sites: Exploring Further Transformations
The nucleophilic sites of this compound offer opportunities for further functionalization, although these reactions are generally less common due to the overall electron-deficient nature of the molecule.
Reactions at the Quinoline Nitrogen
The quinoline nitrogen can be protonated by strong acids or alkylated with potent electrophiles to form quaternary quinolinium salts.
Reduction of the Nitro Group
The nitro group can be reduced to an amino group using various reducing agents, such as SnCl2/HCl or catalytic hydrogenation. This transformation is of great synthetic importance as it introduces a versatile amino functionality that can be further modified.[16]
Materials:
-
4-Amino-6-nitroquinoline-3-carbonitrile derivative (1.0 mmol)
-
Stannous Chloride Dihydrate (SnCl2·2H2O) (5.0 mmol)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
Suspend the 4-amino-6-nitroquinoline-3-carbonitrile derivative in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate in concentrated HCl dropwise with stirring.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4,6-diaminoquinoline-3-carbonitrile derivative.
Conclusion
This compound is a highly versatile building block in organic synthesis. Its reactivity is dominated by the pronounced electrophilicity of the C4 position, which readily undergoes nucleophilic aromatic substitution. The nitrile and nitro groups also offer avenues for a wide range of chemical transformations. A thorough understanding of the electronic properties and reactive sites of this molecule, as outlined in this guide, is essential for its effective utilization in the design and synthesis of novel compounds for various applications, particularly in the field of drug discovery.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-6-nitroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Chemical Innovation
4-Chloro-6-nitroquinoline-3-carbonitrile is a highly functionalized heterocyclic compound that serves as a pivotal building block in synthetic and medicinal chemistry. The quinoline core is a well-established "privileged structure," frequently found in a multitude of biologically active compounds and pharmaceuticals. The strategic placement of three distinct functional groups—a reactive chlorine atom at the 4-position, a strongly electron-withdrawing nitro group at the 6-position, and a cyano group at the 3-position—renders this molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile and regioselective introduction of a wide array of functionalities, paving the way for the synthesis of diverse chemical libraries for drug discovery and materials science. This guide provides an in-depth exploration of the mechanistic underpinnings and practical laboratory protocols for the nucleophilic substitution reactions of this versatile substrate.
Mechanistic Insights: The Driving Forces of Reactivity
The remarkable reactivity of this compound in SNAr reactions is a direct consequence of its electronic architecture. The reaction proceeds via a two-step addition-elimination mechanism, which is significantly facilitated by the electron-withdrawing nature of the substituents on the quinoline ring.
Key Mechanistic Steps:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 4-position of the quinoline ring. This carbon is rendered highly electrophilic by the inductive and resonance effects of the adjacent nitrogen atom and the powerful electron-withdrawing nitro and cyano groups. This initial attack disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Stabilization of the Meisenheimer Complex: The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge is delocalized across the quinoline ring system and is particularly well-stabilized by the nitro group at the 6-position and the cyano group at the 3-position through resonance. This stabilization lowers the activation energy of the initial nucleophilic attack, thereby accelerating the reaction rate.
-
Leaving Group Departure: In the final step, the aromaticity of the quinoline ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.
The overall workflow for the nucleophilic substitution on this compound is a systematic process that begins with the careful selection of the nucleophile and reaction conditions to achieve the desired 4-substituted product.
Caption: General workflow for nucleophilic substitution.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative nucleophiles from three common classes: amines, thiols, and alkoxides. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.
Protocol 1: Synthesis of 4-Anilino-6-nitroquinoline-3-carbonitrile (Amine Nucleophile)
This protocol details the reaction with aniline, a common aromatic amine, to yield the corresponding 4-anilino derivative. These derivatives are of significant interest in medicinal chemistry, with the 4-aminoquinoline scaffold being a key feature in many antimalarial and anticancer agents.
Materials:
-
This compound
-
Aniline
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer with heating mantle
-
Standard work-up and purification equipment (filtration apparatus, beakers, etc.)
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol, 233.6 mg), aniline (1.1 mmol, 102.4 mg, 0.10 mL), and potassium carbonate (1.5 mmol, 207.3 mg).
-
Add 5 mL of N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water with stirring. A solid precipitate will form.
-
Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 4-anilino-6-nitroquinoline-3-carbonitrile.
Protocol 2: Synthesis of 4-(Phenylthio)-6-nitroquinoline-3-carbonitrile (Thiol Nucleophile)
This protocol describes the reaction with thiophenol to produce a 4-thioether derivative. Thioether-containing heterocyclic compounds often exhibit a range of biological activities.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 233.6 mg) in 15 mL of dichloromethane (DCM).
-
To this solution, add thiophenol (1.1 mmol, 121.2 mg, 0.11 mL).
-
Add triethylamine (1.5 mmol, 209 µL) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, wash the reaction mixture with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield 4-(phenylthio)-6-nitroquinoline-3-carbonitrile.[1]
Protocol 3: Synthesis of 4-Methoxy-6-nitroquinoline-3-carbonitrile (Alkoxide Nucleophile)
This protocol outlines the reaction with sodium methoxide to introduce a methoxy group at the 4-position. This transformation is useful for modifying the electronic and steric properties of the quinoline scaffold.
Materials:
-
This compound
-
Sodium methoxide (solid or solution in methanol)
-
Anhydrous methanol
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard work-up and purification equipment
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 233.6 mg) in 10 mL of anhydrous methanol.
-
Add sodium methoxide (1.5 mmol, 81.0 mg) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Maintain the reaction at reflux for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (20 mL) and dichloromethane (20 mL).
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield 4-methoxy-6-nitroquinoline-3-carbonitrile.
Data Presentation: A Comparative Overview
The choice of nucleophile and reaction conditions significantly impacts the outcome of the substitution reaction. The following table summarizes typical reaction parameters and expected outcomes for the protocols described above.
| Protocol | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 100-120 | 8-12 | 75-90 |
| 2 | Thiophenol | TEA | DCM | Room Temp. | 2-4 | 80-95 |
| 3 | Sodium Methoxide | - | Methanol | Reflux (~65) | 6-8 | 70-85 |
Applications in Drug Discovery and Beyond
The 4-substituted-6-nitroquinoline-3-carbonitrile derivatives synthesized via these protocols are valuable intermediates for the development of novel therapeutic agents. The diverse functionalities that can be introduced at the 4-position allow for the fine-tuning of pharmacological properties.
Caption: Synthetic pathways and potential applications.
-
Anticancer Agents: The quinoline scaffold is present in numerous approved and investigational anticancer drugs. Modifications at the 4-position can lead to compounds with potent activity against various cancer cell lines.
-
Antimicrobial Agents: Quinolone and quinoline derivatives have a long history as effective antibacterial and antimalarial agents. The introduction of different substituents can lead to new compounds with improved efficacy and a broader spectrum of activity.
-
Kinase Inhibitors: Many kinase inhibitors, used in the treatment of cancer and inflammatory diseases, feature a quinoline or related heterocyclic core. The ability to easily diversify the 4-position of the quinoline ring makes this an attractive strategy for developing novel kinase inhibitors.
Conclusion: A Gateway to Chemical Diversity
This compound is a powerful and versatile electrophile for the synthesis of a wide range of novel heterocyclic compounds. The high reactivity of the C4-position towards nucleophilic aromatic substitution, driven by the strong electron-withdrawing groups, allows for efficient and regioselective functionalization. The protocols and insights provided in this guide are intended to empower researchers in their efforts to explore the vast chemical space accessible from this valuable starting material, ultimately contributing to advancements in medicinal chemistry and materials science.
References
Application Notes & Protocols: Strategic C-C Bond Formation via Suzuki Coupling of 4-Chloro-6-nitroquinoline-3-carbonitrile
Introduction: Unlocking Novel Chemical Space
In the landscape of modern drug discovery and materials science, the quinoline scaffold remains a cornerstone for the development of novel molecular entities. Its derivatives are integral to a wide range of therapeutic agents, including anticancer and antimicrobial compounds.[1][2] Specifically, 4-Chloro-6-nitroquinoline-3-carbonitrile is a highly valuable and versatile building block. The electron-deficient nature of the quinoline ring, intensified by the presence of both a nitro and a cyano group, activates the C4-chloro position for various transformations.[3][4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds.[5][6][7] Its tolerance of diverse functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool for molecular architects.[8][9][10]
This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals. It provides a detailed protocol and field-proven insights for the successful execution of the Suzuki-Miyaura coupling with the challenging, electron-deficient substrate, this compound. We will delve into the mechanistic underpinnings, explain the critical role of each reaction component, and offer a robust, validated protocol designed for reproducibility and high-yield synthesis.
Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle comprising three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.
-
Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide (this compound) to a low-valent Palladium(0) complex. This step, often rate-limiting for aryl chlorides, forms a Pd(II) intermediate. The high electron deficiency of the quinoline substrate facilitates this step.[7]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[12][13] This boronate complex then efficiently displaces the halide on the Pd(II) center.
-
Reductive Elimination : In the final step, the two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5][10]
Core Components: A Rationale for Selection
The success of coupling with an electron-deficient aryl chloride is not accidental; it is the result of a rational selection of catalysts, ligands, bases, and solvents.
-
Palladium Catalyst & Ligand : Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[14] To overcome this hurdle, catalyst systems employing electron-rich and sterically bulky phosphine ligands are required. Ligands like SPhos, XPhos, or RuPhos, often used with precatalysts like Pd₂(dba)₃ or Pd(OAc)₂, generate highly active, low-coordinate Pd(0) species that readily undergo oxidative addition with aryl chlorides.[9] For many heteroaryl systems, catalysts like Pd(dppf)Cl₂ also provide a good balance of stability and reactivity.[15]
-
Base : The base is arguably one of the most critical parameters. Its primary role is to activate the boronic acid.[16] The choice of base affects reaction rate and can prevent undesirable side reactions.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : These are the most common choices. Cesium carbonate is more soluble and basic, often accelerating reactions with challenging substrates. Potassium carbonate is a cost-effective and reliable option.
-
Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is particularly effective in anhydrous conditions and for substrates sensitive to hydrolysis.[9]
-
-
Solvent System : The solvent must solubilize the reactants and catalyst while being stable at the required reaction temperatures.
-
Dioxane/Water or Toluene/Water : Biphasic systems are highly effective. The aqueous phase facilitates the dissolution of the inorganic base and the formation of the active boronate species, while the organic phase dissolves the substrate and catalyst.[17]
-
Anhydrous Polar Aprotic Solvents (DMF, DME) : These can also be effective, particularly when paired with a highly soluble base like Cs₂CO₃. However, solvent choice can sometimes influence selectivity in more complex molecules.[18][19][20]
-
Validated Experimental Protocol
This protocol provides a generalized yet robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/block
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound, the selected arylboronic acid, the palladium catalyst, and the base.
-
Inerting the System : Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed, which is critical to prevent catalyst degradation.
-
Solvent Addition : Add the degassed solvent system (e.g., 4:1 Dioxane:Water) via syringe. The typical concentration is 0.1 M with respect to the quinoline substrate.
-
Reaction Execution : Heat the mixture to 85-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid.
-
Monitoring Progress : Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation: Representative Couplings
The following table summarizes expected outcomes for the coupling of this compound with various arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | 90-98 |
| 3 | 4-Fluorophenylboronic Acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 12 | 75-85 |
| 4 | 3-Thienylboronic Acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 12 | 70-80 |
Yields are estimates based on couplings of similar electron-deficient heteroaryl chlorides and are for guidance. Actual yields will vary based on experimental execution and scale.[21][22][23][24]
Experimental Workflow Overview
The entire process, from initial setup to final analysis, can be visualized as a streamlined workflow.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive/decomposed catalyst. 2. Insufficiently inert atmosphere. 3. Base is wet or insufficient. 4. Low reaction temperature. | 1. Use fresh catalyst/precatalyst and ligand. 2. Ensure solvents are thoroughly degassed and the reaction is kept under positive inert gas pressure. 3. Use anhydrous base and ensure at least 2 equivalents are present. 4. Increase temperature in 10 °C increments. Aryl chlorides often require >80 °C. |
| Protodeboronation | 1. Presence of excess water or acidic impurities. 2. Prolonged reaction time at high temperature. | 1. Use a stronger base (e.g., K₃PO₄) in an anhydrous solvent system if the issue persists. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Homocoupling of Boronic Acid | 1. Oxygen contamination leading to oxidative homocoupling. 2. Catalyst system promotes homocoupling. | 1. Improve degassing procedure for solvents and inerting of the reaction vessel. 2. Screen different palladium catalysts or ligands; sometimes a change from Pd(dppf)Cl₂ to a Pd(OAc)₂/SPhos system can mitigate this. |
| Formation of Byproducts | 1. Hydrolysis of the nitrile group. 2. Nucleophilic substitution at C4 by base. | 1. Avoid strongly nucleophilic bases like NaOH or KOH. Use K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. This is less common under Suzuki conditions but can be minimized by using non-nucleophilic bases and ensuring the boronic acid is activated for rapid transmetalation. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective strategy for the synthesis of diverse, functionalized quinoline derivatives. While the electron-deficient nature of the substrate presents challenges, particularly the lower reactivity of the C-Cl bond, these can be overcome through the judicious selection of modern catalyst systems featuring electron-rich, bulky phosphine ligands, appropriate bases, and optimized reaction conditions. The protocols and insights provided in this guide offer a validated framework to empower researchers to confidently and successfully utilize this important transformation, accelerating the discovery of new chemical entities for pharmaceutical and materials science applications.
References
- 1. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroxoline - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 4-Chloro-6-nitroquinoline-3-carbonitrile for Medicinal Chemistry Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] This document provides a detailed guide for the strategic chemical modification of a highly versatile starting material, 4-Chloro-6-nitroquinoline-3-carbonitrile . We will explore the molecule's distinct reactivity at three key positions—C4, C6, and C3—offering medicinal chemists a robust platform for generating diverse compound libraries. This guide explains the causality behind experimental choices and provides detailed, field-proven protocols for nucleophilic aromatic substitution (SNAr), nitro group reduction, and nitrile transformations.
The Quinoline Scaffold: A Cornerstone of Drug Discovery
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in pharmaceutical development.[1][4] Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, metal coordination) make it an ideal scaffold for targeting a multitude of biological receptors and enzymes. Marketed drugs such as chloroquine (antimalarial), topotecan (anticancer), and bedaquiline (anti-tubercular) underscore the therapeutic success of this motif.[1]
The starting material, this compound, is particularly valuable due to its pre-installed functional handles, which allow for selective and sequential derivatization.
Core Reactivity & Derivatization Strategy
The chemical personality of this compound is defined by three electronically distinct functional groups, each offering a unique opportunity for modification.
-
C4-Position (Chloro Group) : The C4 carbon is highly electron-deficient. This is due to the potent electron-withdrawing inductive effect of the adjacent quinoline nitrogen and the resonance-withdrawing effects of the nitro group at C6 and the nitrile group at C3. This electronic arrangement makes the chloro-substituent an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[5][6] This is the primary and most facile site for introducing molecular diversity.
-
C6-Position (Nitro Group) : The nitro group serves as a powerful modulator of the ring's electronics and can be readily reduced to a primary amine (-NH₂).[7] This transformation is critical as it unmasks a versatile nucleophilic handle, enabling subsequent derivatization through acylation, sulfonylation, or reductive amination to explore Structure-Activity Relationships (SAR).
-
C3-Position (Nitrile Group) : The nitrile group is a stable and versatile functional group that can be converted into other key functionalities.[8][9] It can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, introducing new hydrogen bonding capabilities and charge states.[10]
The overall derivatization strategy can be visualized as a multi-pronged approach originating from a single, high-potential starting material.
Diagram 1: Key derivatization pathways for this compound.
Experimental Protocols
Note: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety precautions (safety glasses, lab coat, gloves) must be observed. Monitor reaction progress by Thin Layer Chromatography (TLC).
Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol describes the displacement of the C4-chloro group with a generic amine nucleophile. The same principle applies to thiol or alcohol nucleophiles, though reaction conditions may require optimization.
Causality Behind Choices:
-
Solvent: A polar aprotic solvent like DMF or DMSO is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate, which is a key step in the SNAr mechanism.[6][11]
-
Base: An inorganic base like K₂CO₃ or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is added to neutralize the HCl generated during the reaction, driving it to completion.
-
Temperature: Heating is typically required to overcome the activation energy of the reaction. Microwave irradiation can significantly reduce reaction times from hours to minutes.[5]
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 4-Chloro-6-nitroquinoline-3-carbonitrile in Kinase Inhibitor Synthesis
Abstract
The quinoline scaffold is a cornerstone in the architecture of numerous clinically approved kinase inhibitors, valued for its ability to form critical interactions within the ATP-binding pocket of various kinases.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 4-Chloro-6-nitroquinoline-3-carbonitrile , a highly versatile and reactive building block, for the synthesis of novel kinase inhibitors. We present detailed, field-proven protocols for the derivatization of this scaffold via nucleophilic aromatic substitution (SNAr), methods for the biochemical characterization of the synthesized compounds, and insights into the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Quinoline Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern oncology and immunology.[1] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized treatment paradigms for numerous diseases. Within the vast landscape of kinase inhibitor chemotypes, the quinoline core has emerged as a "privileged scaffold".[2] Its bicyclic aromatic structure provides a rigid framework that can be strategically functionalized to engage with key residues in the kinase hinge region, a crucial anchoring point for many ATP-competitive inhibitors.[3]
The specific starting material, This compound , offers a trifecta of chemical handles for facile diversification:
-
The C4-Chloride: This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the quinoline nitrogen and the appended cyano and nitro groups.[4][5] This allows for the straightforward introduction of various amine-containing fragments, a common feature in potent kinase inhibitors (e.g., 4-anilinoquinolines).[6][7]
-
The C6-Nitro Group: The nitro moiety can be readily reduced to an amine, providing a secondary site for further chemical elaboration, such as amide bond formation or sulfonylation, enabling the exploration of structure-activity relationships (SAR) in the solvent-exposed region of the kinase.
-
The C3-Carbonitrile: The nitrile group is a potent electron-withdrawing group and can serve as a key interaction point within the ATP-binding site.
This guide will focus on leveraging the reactivity of the C4-chloro position to synthesize a library of 4-anilino-6-nitroquinoline-3-carbonitrile derivatives, which are analogues of known EGFR and Src kinase inhibitors.[3][8]
Synthetic Strategy: Building a Kinase Inhibitor Library
Our core strategy involves the nucleophilic aromatic substitution (SNAr) reaction at the C4 position of the quinoline ring. This approach is efficient and allows for the rapid generation of a diverse set of analogues by varying the nucleophile.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow from the starting material to a final, purified kinase inhibitor candidate, ready for biochemical evaluation.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
High-Throughput Screening of 4-Chloro-6-nitroquinoline-3-carbonitrile Derivatives: An Application Guide for Anticancer Drug Discovery
Introduction: The Therapeutic Potential of Quinoline Scaffolds
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[1][2] The structural versatility of the quinoline nucleus allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties.[3] Derivatives of 4-Chloro-6-nitroquinoline-3-carbonitrile, in particular, represent a promising class of compounds for the development of novel anticancer therapeutics. The presence of the nitro group and the chloro atom suggests potential for unique biological activities, including the induction of oxidative stress and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1][4]
This guide provides a comprehensive framework for the high-throughput screening (HTS) of this compound derivative libraries to identify and validate novel anticancer drug candidates. We present a multi-tiered screening cascade, encompassing primary phenotypic screening, secondary target-based assays, and crucial counterscreening methodologies to ensure data integrity and eliminate common HTS artifacts.
Part 1: The Screening Cascade: A Multi-Faceted Approach to Hit Identification
A successful HTS campaign for novel anticancer agents requires a strategic and logical workflow. We propose a three-stage screening cascade designed to efficiently identify potent and selective inhibitors from a library of this compound derivatives.
Caption: A logical workflow for the high-throughput screening of this compound derivatives.
Part 2: Primary High-Throughput Screening: A Cell-Based Cytotoxicity Assay
The initial step in our screening cascade is a robust and scalable cell-based assay to identify compounds that exhibit cytotoxic or cytostatic effects against a relevant cancer cell line. A luminescence-based assay measuring ATP levels, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is recommended due to its high sensitivity, broad linear range, and amenability to HTS automation.[5][6]
Protocol 1: Automated High-Throughput Cell Viability Screening
Objective: To identify this compound derivatives that reduce the viability of a selected cancer cell line.
Materials:
-
Cell Line: A human cancer cell line relevant to the desired therapeutic area (e.g., A549 for lung cancer, MCF-7 for breast cancer).
-
Culture Medium: Appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Plates: 384-well, white, solid-bottom microplates suitable for luminescence readings.
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Control Compounds: Staurosporine or another potent cytotoxic agent (positive control), DMSO (negative control).
-
Instrumentation: Automated liquid handler, multi-well plate dispenser, and a plate luminometer.
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the optimized seeding density in culture medium.
-
Using an automated multi-well dispenser, seed 25 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare compound plates by diluting the library of this compound derivatives to the desired screening concentration (e.g., 10 µM) in culture medium.
-
Utilize an automated liquid handler to transfer a small volume (e.g., 50 nL) of the diluted compounds, positive control, and negative control (DMSO) to the appropriate wells of the cell plates.
-
-
Incubation:
-
Incubate the assay plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Luminescence Reading:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate luminometer.
-
Part 3: Hit Confirmation and Counterscreening
Compounds identified as "hits" in the primary screen must undergo rigorous confirmation and counterscreening to eliminate false positives and artifacts.
Dose-Response Analysis
Primary hits should be re-tested in a dose-response format to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency and confirms the activity observed in the single-point primary screen.
Counterscreening for Assay Interference
Quinoline derivatives are known to potentially interfere with HTS assays through mechanisms such as autofluorescence.[7] It is crucial to perform counterscreens to identify and eliminate compounds that exhibit such off-target effects.
Caption: A workflow for counterscreening primary hits to identify and eliminate assay interference.
Protocol 2: Autofluorescence Assessment
Objective: To determine if hit compounds possess intrinsic fluorescence at the emission wavelength of the primary assay.
Procedure:
-
Prepare serial dilutions of the hit compounds in the assay buffer used in the primary screen.
-
Add the compound dilutions to a black, clear-bottom 384-well plate.
-
Include wells with assay buffer only as a blank control.
-
Using a fluorescence microplate reader, excite the wells at the same wavelength used for the primary assay's fluorophore and measure the emission across a relevant spectrum.
-
A concentration-dependent increase in fluorescence indicates autofluorescence.[7]
Protocol 3: Luciferase Inhibition Assay
Objective: To identify compounds that directly inhibit the luciferase enzyme used in the primary cytotoxicity assay.
Procedure:
-
In a cell-free format, add serial dilutions of the hit compounds to the wells of a 384-well plate.
-
Add a known concentration of purified firefly luciferase to each well.
-
Initiate the reaction by adding the luciferase substrate (luciferin) and ATP.
-
Measure the luminescence signal immediately.
-
A decrease in luminescence in the presence of the compound indicates direct inhibition of the luciferase enzyme.
Part 4: Secondary Target-Based Screening: Kinase Inhibition Assay
Given that many quinoline derivatives exhibit anticancer activity through the inhibition of protein kinases, a secondary, target-based screen is a logical next step to elucidate the mechanism of action of the validated hits.[8][9] A fluorescence-based kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is a robust and sensitive method for this purpose.[10]
Protocol 4: TR-FRET Kinase Inhibition Assay
Objective: To determine if validated hits inhibit the activity of a specific protein kinase (e.g., a member of the PI3K/Akt/mTOR pathway).
Materials:
-
Kinase: Purified, active protein kinase of interest.
-
Substrate: A biotinylated peptide substrate for the kinase.
-
Antibody: A europium-labeled anti-phospho-substrate antibody.
-
Acceptor: Streptavidin-conjugated acceptor fluorophore (e.g., XL665).
-
Assay Buffer: Kinase reaction buffer.
-
ATP: Adenosine triphosphate.
-
Instrumentation: TR-FRET-compatible microplate reader.
Procedure:
-
Compound Plating: Dispense validated hit compounds into the wells of a low-volume 384-well plate.
-
Kinase Reaction:
-
Add the kinase, biotinylated substrate, and ATP to the wells to initiate the kinase reaction.
-
Incubate for the optimized reaction time at room temperature.
-
-
Detection:
-
Stop the reaction and add the europium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate to allow for binding.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of simultaneous dual-emission detection. A decrease in the TR-FRET signal indicates inhibition of the kinase.
-
Part 5: Data Analysis and Hit Prioritization
Data Normalization: Raw data from the primary screen should be normalized to the plate controls (positive and negative) to account for plate-to-plate variability. The percentage of inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
Hit Selection: A common method for hit selection is to set a threshold based on a statistical measure, such as three standard deviations from the mean of the negative controls.
Hit Prioritization: Validated hits should be prioritized for further studies based on a combination of factors, including:
-
Potency: IC50 values from dose-response curves.
-
Selectivity: Comparison of activity against the target kinase versus other kinases.
-
Structure-Activity Relationship (SAR): Preliminary analysis of the chemical series.
-
Drug-like Properties: Assessment of physicochemical properties for lead-likeness.[11]
Summary of Key Assay Parameters
| Assay Type | Purpose | Key Parameters | Potential for Interference |
| Cell Viability (Luminescence) | Primary screen for cytotoxicity | Cell type, seeding density, incubation time, ATP measurement | Luciferase inhibition, compound autofluorescence (if using a fluorescent viability dye) |
| Autofluorescence Check | Counterscreen | Excitation/emission wavelengths, compound concentration | None (this is the measurement of interference) |
| Luciferase Inhibition | Counterscreen | Luciferase concentration, substrate concentration | None (this is the measurement of interference) |
| Kinase Inhibition (TR-FRET) | Secondary screen for mechanism of action | Kinase and substrate concentration, ATP concentration, antibody concentration | Compound autofluorescence, light scattering |
Troubleshooting Common HTS Issues
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in primary screen | Inconsistent cell seeding, edge effects in plates, reagent dispensing errors | Optimize cell seeding protocol, use automated liquid handlers, randomize plate layouts. |
| High false-positive rate | Assay interference (autofluorescence, luciferase inhibition), compound aggregation | Implement rigorous counterscreening, include detergents in assay buffer to prevent aggregation. |
| Poor Z'-factor | Suboptimal assay conditions, low signal-to-background ratio | Optimize reagent concentrations, incubation times, and cell seeding density. |
Conclusion
The high-throughput screening of this compound derivatives presents a promising avenue for the discovery of novel anticancer agents. By employing a well-designed screening cascade that incorporates robust primary and secondary assays, along with essential counterscreening protocols, researchers can efficiently identify and validate potent and selective lead compounds. The methodologies and protocols outlined in this guide provide a solid foundation for initiating a successful drug discovery program targeting this important chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Molecular Docking Studies of 4-Chloro-6-nitroquinoline-3-carbonitrile
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2][3][4][5] 4-Chloro-6-nitroquinoline-3-carbonitrile is a synthetic derivative of this class, presenting a unique substitution pattern that warrants investigation for its potential as a therapeutic agent. Molecular docking, a powerful in-silico method, is instrumental in predicting the binding affinity and interaction patterns of small molecules with macromolecular targets, thereby guiding rational drug design and lead optimization.[6][7] This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on this compound, targeting two distinct and therapeutically relevant protein classes: bacterial DNA gyrase, a validated antibacterial target, and the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in oncology.[2][8][9][10]
Introduction: The Scientific Rationale
Quinoline-containing compounds have gained significant attention in drug discovery due to their versatile structure and ability to interact with various biological targets.[2][4][5] Their mechanism of action often involves the inhibition of crucial enzymes like kinases in cancer signaling pathways or bacterial topoisomerases.[2][5][10] Molecular docking allows for an efficient preliminary assessment of a compound's potential bioactivity by simulating its interaction with a protein's binding site.[7][11] This process provides critical insights into:
-
Binding Affinity: Estimated by a scoring function, indicating the strength of the interaction.[12][13][14]
-
Binding Pose: The preferred orientation and conformation of the ligand within the active site.[11]
-
Key Molecular Interactions: Identification of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex.[12]
By understanding these factors, researchers can prioritize compounds for synthesis and in-vitro testing, saving considerable time and resources.
Selection of Protein Targets
To illustrate the broad applicability of this compound, this protocol will focus on two well-validated protein targets from different therapeutic areas:
-
Antibacterial Target: Staphylococcus aureus DNA Gyrase Subunit B (PDB ID: 4URO) : DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.[10] Quinolone antibiotics, a related class, are well-known inhibitors of this enzyme.
-
Anticancer Target: Human EGFR Kinase Domain (PDB ID: 2GS2) : EGFR is a receptor tyrosine kinase often overexpressed in various cancers.[5][9] Its inhibition can disrupt tumor growth and progression, and several quinoline-based kinase inhibitors are clinically approved.[2][8]
Prerequisites: Software and Data
A successful docking study relies on validated software and high-quality structural data.
| Component | Description | Recommended Source/Software |
| Protein Structures | 3D crystallographic structures of the target proteins. | RCSB Protein Data Bank (PDB)[15][16][17] |
| Ligand Structure | 3D structure of this compound. | PubChem or generated from a 2D sketch using chemical drawing software. |
| Docking Software | To perform the docking simulation. | AutoDock Vina is a widely used and validated open-source option. |
| Molecular Visualization | To prepare molecules and analyze results. | UCSF ChimeraX, PyMOL, or Discovery Studio Visualizer.[14][18][19] |
| File Preparation Tools | To convert PDB files to the required PDBQT format. | AutoDockTools (MGLTools) provides necessary Python scripts.[20][21][22] |
Experimental Workflow: A Visual Overview
The entire molecular docking process can be visualized as a sequential workflow, from data acquisition to final analysis. Each step is critical for ensuring the reliability of the final results.
Caption: Generalized workflow for molecular docking studies.
Detailed Protocol: Step-by-Step Methodology
This protocol provides a self-validating system. The key is the re-docking of the co-crystallized ligand in the validation step. A successful protocol should be able to reproduce the experimental binding pose with high fidelity.
Part I: Ligand Preparation
The ligand must be converted into a 3D structure and energetically minimized to represent a realistic conformation.
-
Obtain 2D Structure: Draw this compound in a chemical editor or obtain its SMILES string (Clc1ccc2c(c1--INVALID-LINK--[O-])N=C(C#N)C=C2) from a database like PubChem.
-
Convert to 3D: Use the editor's function to generate a 3D conformation.
-
Energy Minimization: Apply a suitable force field (e.g., MMFF94) to minimize the energy of the 3D structure. This removes steric strain and finds a low-energy conformer.
-
Save in PDB Format: Save the minimized structure as ligand.pdb.
-
Prepare PDBQT File: Use AutoDockTools to convert the PDB file to the PDBQT format.[20][21][23][24] This step defines rotatable bonds and assigns Gasteiger charges.
-
python prepare_ligand4.py -l ligand.pdb -o ligand.pdbqt[20]
-
Part II: Protein Preparation
The raw PDB file of the receptor needs to be cleaned to prepare it for docking.[25][26][27]
-
Download PDB File: Obtain the crystal structures (e.g., 4URO.pdb and 2GS2.pdb) from the RCSB PDB database.[17]
-
Clean the Structure: Open the PDB file in a molecular viewer (e.g., UCSF ChimeraX).[18]
-
Remove all water molecules.
-
Delete co-crystallized ligands, ions, and any cofactors not essential for binding.
-
For multimeric proteins, retain only the chain containing the active site of interest (e.g., Chain A).
-
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically absent in crystal structures but crucial for defining hydrogen bonds. Ensure protonation states of residues like Histidine are appropriate for physiological pH.[28]
-
Assign Charges: Add partial charges to the protein atoms (e.g., Kollman charges).[28]
-
Save as PDB File: Save the cleaned, hydrogen-added protein structure as receptor.pdb.
-
Prepare PDBQT File: Use AutoDockTools to convert the protein PDB to the PDBQT format.[20][22] This merges non-polar hydrogens and assigns charges.
-
python prepare_receptor4.py -r receptor.pdb -o receptor.pdbqt[20]
-
Part III: Docking Protocol Validation (Self-Validation)
Before docking the novel compound, the protocol's reliability must be confirmed by re-docking the original co-crystallized ligand into the active site.[29][30][31][32]
-
Extract Co-crystallized Ligand: From the original, unaltered PDB file, save the co-crystallized ligand as a separate PDB file.
-
Prepare Ligand: Prepare this ligand using the same steps outlined in Part I .
-
Perform Docking: Dock the prepared co-crystallized ligand back into the prepared receptor using the procedure in Part IV .
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD).
-
Assess Validity: An RMSD value of < 2.0 Å is considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.[29][31][33]
Part IV: Docking Simulation with AutoDock Vina
-
Define the Binding Site (Grid Box Generation): The search space for the docking algorithm must be defined.[21] A grid box is centered on the active site. The coordinates for the center can be determined from the position of the co-crystallized ligand in the original PDB file.
-
Create a configuration file (e.g., conf.txt) specifying the input files and grid box parameters.
-
-
Run Vina: Execute the docking simulation from the command line.
-
vina --config conf.txt --log docking_log.txt
-
Analysis and Interpretation of Results
The output from Vina is a PDBQT file containing multiple binding poses ranked by their predicted binding affinity.[11][12][13][19]
Binding Affinity and Pose Selection
The primary metric is the binding affinity, reported in kcal/mol.[12] More negative values suggest stronger binding. The top-ranked pose (lowest energy) is typically considered the most likely binding mode.
Table 1: Hypothetical Docking Results for this compound
| Target Protein | PDB ID | Top Pose Binding Affinity (kcal/mol) | RMSD of Re-docked Ligand (Å) |
| S. aureus DNA Gyrase B | 4URO | -8.9 | 1.35 |
| Human EGFR Kinase | 2GS2 | -9.5 | 1.18 |
Visualization of Molecular Interactions
A thorough analysis involves visualizing the top-ranked pose within the protein's active site to identify key interactions.[14][19]
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues. These are strong, directional interactions crucial for binding specificity.
-
Hydrophobic Interactions: Look for contacts between non-polar regions of the ligand (like the quinoline ring) and hydrophobic residues in the binding pocket (e.g., Leucine, Valine, Phenylalanine).
-
Pi-Stacking/Cation-Pi: The aromatic quinoline system may engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
The following diagram illustrates the types of interactions to look for.
Caption: Key molecular interactions in a protein-ligand complex.
Conclusion and Future Directions
This guide outlines a robust and validated protocol for performing molecular docking studies on this compound. The hypothetical results suggest that this compound may exhibit favorable binding to both bacterial DNA gyrase and human EGFR kinase, indicating its potential as a broad-spectrum agent. These in-silico findings provide a strong foundation for subsequent experimental validation, including chemical synthesis, in-vitro enzyme inhibition assays, and cell-based activity studies.
References
- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. m.youtube.com [m.youtube.com]
- 15. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 16. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 17. rcsb.org [rcsb.org]
- 18. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 19. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
- 21. medium.com [medium.com]
- 22. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 27. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 28. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 29. researchgate.net [researchgate.net]
- 30. echemi.com [echemi.com]
- 31. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Computational Modeling of 4-Chloro-6-nitroquinoline-3-carbonitrile Interactions
Abstract
This document provides a comprehensive technical guide for the computational analysis of 4-Chloro-6-nitroquinoline-3-carbonitrile, a novel heterocyclic compound. Given the established pharmacological relevance of quinoline derivatives in oncology and infectious diseases, this molecule represents a compound of significant interest for drug discovery.[1][2] This guide presents a self-validating, multi-stage computational workflow designed for researchers, scientists, and drug development professionals. It covers foundational ligand and target preparation, molecular docking to predict binding modes, molecular dynamics (MD) simulations to assess complex stability, and binding free energy calculations for affinity estimation. The protocols are presented with detailed step-by-step instructions, emphasizing the scientific rationale behind methodological choices to ensure robust and reproducible results.
Introduction and Scientific Context
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The specific compound, this compound (CAS: 214470-37-8), is a synthetic derivative whose interaction profile is largely unexplored.[4][5] Its structure, featuring a reactive chloro group, an electron-withdrawing nitro group, and a carbonitrile moiety, suggests a high potential for specific and potent interactions with biological macromolecules.[6]
Computational modeling offers a powerful, resource-efficient approach to hypothesize and evaluate the molecular interactions of such novel compounds before committing to costly and time-consuming wet-lab synthesis and screening.[7][8] This guide outlines a systematic in silico strategy to predict and characterize the binding of this compound to a protein target, providing a foundational roadmap for its rational development as a potential therapeutic agent.
Physicochemical Properties of the Ligand
A summary of the key properties for this compound is essential for accurate model parameterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₄ClN₃O₂ | [4][5] |
| Molecular Weight | 233.61 g/mol | [4][5] |
| CAS Number | 214470-37-8 | [4] |
| InChI Key | QRUCHOLKZVCUAH-UHFFFAOYSA-N | [5] |
Overall Computational Workflow
The proposed workflow is a sequential, multi-step process where the output of each stage serves as the validated input for the next. This hierarchical approach ensures that computational effort is focused on increasingly plausible and stable molecular interaction models.
Caption: High-level computational workflow.
Part I: Ligand and Target Preparation Protocol
Objective: To prepare high-quality 3D structures of both the ligand (this compound) and the selected protein target for subsequent computational analysis.
Expertise & Experience: The accuracy of any computational model is fundamentally dependent on the quality of the starting structures. Garbage in, garbage out. Proper preparation, including the assignment of correct protonation states, charges, and the removal of experimental artifacts, is a non-negotiable first step for physically meaningful results.[9]
Protocol: Ligand Preparation
-
Obtain 2D Structure: Draw the molecule in a 2D chemical editor (e.g., ChemDraw) or obtain its structure from a database like PubChem using its CAS number (214470-37-8).
-
Convert to 3D: Use a computational chemistry tool (e.g., Avogadro, Maestro, MOE) to convert the 2D representation into a 3D structure.
-
Energy Minimization: Perform an initial geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum method.
-
Rationale: This step relieves any steric strain from the 2D-to-3D conversion, resulting in a low-energy, physically plausible conformation.
-
-
Assign Partial Charges: Calculate and assign partial atomic charges. Common methods include Gasteiger-Hückel or AM1-BCC.
-
Rationale: Accurate charge distribution is critical for calculating electrostatic interactions, a major component of binding affinity.[10]
-
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the molecule. The quinoline core is rigid, but any flexible side chains must be correctly defined.
-
Save in Required Format: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock).
Protocol: Protein Target Preparation
-
Target Selection: Based on the known activities of quinoline derivatives, a relevant protein target class should be chosen. Kinases are a common target.[11] For this protocol, we will hypothetically select the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 4ZAU) as an example.[11]
-
Download Structure: Obtain the protein's 3D structure from the Protein Data Bank (PDB).[12]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.
-
Rationale: Crystallographic water molecules may or may not be relevant to the binding of a new ligand. For an initial docking run, it is standard practice to remove them to avoid steric hindrance and simplify the calculation.[12] The original ligand should be removed to make the binding site available.
-
-
Add Hydrogen Atoms: Add hydrogen atoms to the protein structure.
-
Rationale: PDB files from X-ray crystallography typically do not include hydrogen atoms. They are essential for defining hydrogen bonds and correct tautomeric/protonation states.[13]
-
-
Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4).
-
Energy Minimization (Optional but Recommended): Perform a brief, constrained energy minimization on the protein structure to relax any steric clashes that may have been introduced by adding hydrogens. The backbone atoms should be restrained to preserve the experimentally determined conformation.
-
Save in Required Format: Save the prepared receptor structure in the appropriate format for the docking software.
Part II: Molecular Docking Protocol
Objective: To predict the preferred binding orientation (pose) of this compound within the active site of the target protein and to obtain an initial estimate of binding affinity.[14][15]
Trustworthiness: A docking protocol is validated by its ability to reproduce the known binding mode of a reference ligand. Before docking the compound of interest, it is best practice to re-dock the original co-crystallized ligand and ensure the predicted pose has a low Root-Mean-Square Deviation (RMSD) (< 2.0 Å) from the experimental position.
Caption: The molecular docking workflow.
Protocol: Docking with AutoDock Vina
-
Define the Binding Site: Identify the binding pocket on the receptor. This is typically the location of the co-crystallized ligand or a site predicted by pocket-finding algorithms.
-
Generate Grid Box: Define a 3D grid box that encompasses the entire binding site. The size of the box should be large enough to allow the ligand to rotate and translate freely.
-
Expert Insight: A grid box that is too large can unnecessarily increase computation time and may lead to the ligand docking in irrelevant locations. A box that is too small may prevent the algorithm from finding the optimal pose.
-
-
Configure Docking Parameters: Create a configuration file specifying the paths to the prepared ligand and receptor files, the center and dimensions of the grid box, and the exhaustiveness of the search.
-
Rationale: exhaustiveness controls the computational effort of the search algorithm. Higher values increase the probability of finding the global minimum energy pose but require more time.
-
-
Execute Docking Run: Launch the docking program (e.g., Vina) using the configuration file. The software will systematically sample different conformations and orientations of the ligand within the grid box.[15]
-
Analyze Results: The program will output a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity (typically in kcal/mol).[16]
-
Pose Selection: Select the top-ranked pose (lowest binding energy) for further analysis. Visually inspect the pose to ensure it makes chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. The stability of this pose will be rigorously tested with MD simulations.
Data Presentation: Docking Results
Summarize the docking output in a clear, tabular format.
| Ligand | Top Pose Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key Interacting Residues |
| 4-Chloro-6-nitro... | -9.5 (Example Value) | N/A | MET793, LEU718, LYS745 |
| Reference Ligand | -10.2 (Example Value) | 1.2 | MET793, LYS745, CYS797 |
Part III: Molecular Dynamics (MD) Simulation Protocol
Objective: To evaluate the dynamic stability of the top-ranked protein-ligand complex from docking and to observe its behavior in a simulated physiological environment.[17][18]
Expertise & Experience: A low-energy docking score does not guarantee a stable complex. MD simulations provide a more rigorous test by modeling the physical movements of atoms over time.[19] If the ligand remains stably bound in its docked pose throughout the simulation, confidence in the predicted binding mode is significantly increased.
Caption: The Molecular Dynamics (MD) simulation workflow.
Protocol: MD Simulation with GROMACS
-
System Setup:
-
Input: Use the best-ranked docked pose of the protein-ligand complex.
-
Force Field: Choose an appropriate force field (e.g., AMBER, CHARMM) for the protein and generate topology parameters for the ligand.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).[17]
-
Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.[10]
-
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes between the complex and the solvent.[10]
-
Equilibration (Two Phases):
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system for a short duration (e.g., 1 ns) with position restraints on the protein and ligand. This allows the solvent to equilibrate around the complex while bringing the system to the desired temperature.[10]
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate for a longer duration (e.g., 5-10 ns) with position restraints. This step adjusts the system pressure and ensures the correct solvent density.[10]
-
-
Production MD: Run the simulation without position restraints for a significant period (e.g., 100-500 ns). This is the data collection phase, where the trajectory of atomic movements is saved for analysis.[12]
-
Trajectory Analysis:
-
RMSD (Root-Mean-Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the system has reached equilibrium and the complex is not unfolding or dissociating.
-
RMSF (Root-Mean-Square Fluctuation): Plot the RMSF of protein residues to identify flexible regions.
-
Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds and hydrophobic interactions between the ligand and protein.
-
Part IV: Binding Free Energy Calculation Protocol
Objective: To calculate the binding free energy of the complex for a more accurate and quantitative assessment of binding affinity than docking scores.[20][21]
Trustworthiness: While computationally intensive, methods like MM/PBSA provide a robust estimation of binding affinity. The results can be decomposed into individual energy contributions, offering insight into the driving forces of binding (e.g., whether it is enthalpy- or entropy-driven).[22]
Protocol: MM/PBSA Calculation
-
Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-200 frames) at regular intervals.
-
Run MM/PBSA Calculation: For each snapshot, calculate the binding free energy (ΔG_bind) using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.[21] The core equation is:
ΔG_bind = G_complex - (G_protein + G_ligand)
Where each term is calculated as:
-
G_x =
- T + -
: Average molecular mechanics energy (bonds, angles, van der Waals, electrostatics).
-
-T : Solute entropy contribution (often estimated or ignored in relative comparisons due to high computational cost).
-
: Solvation free energy, calculated using a Poisson-Boltzmann (PB) model for the electrostatic component and a surface area (SA) model for the nonpolar component.[21]
-
-
Average Results: Average the ΔG_bind values across all snapshots to get the final estimated binding free energy.
Data Presentation: Binding Free Energy
Decompose the final energy value to understand the key contributions to binding.
| Energy Component | Average Contribution (kJ/mol) | Favorable/Unfavorable |
| Van der Waals Energy | -150.0 (Example Value) | Favorable |
| Electrostatic Energy | -80.0 (Example Value) | Favorable |
| Polar Solvation Energy | +120.0 (Example Value) | Unfavorable |
| Nonpolar Solvation Energy | -15.0 (Example Value) | Favorable |
| Total Binding Energy (ΔG_bind) | -125.0 (Example Value) | Favorable |
References
- 1. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. 4-CHLORO-6-NITRO-QUINOLINE-3-CARBONITRILE | CAS: 214470-37-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. PSB '99 Computer-Aided Drug Design Tutorial [psb.stanford.edu]
- 8. Computational Drug Discovery and Design – A Beginner’s Guide - Omics tutorials [omicstutorials.com]
- 9. schrodinger.com [schrodinger.com]
- 10. labxing.com [labxing.com]
- 11. Computational modeling of novel quinazoline derivatives as potent epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 17. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]
- 18. portal.valencelabs.com [portal.valencelabs.com]
- 19. A Beginner's Guide to Molecular Dynamics Simulations [parssilico.com]
- 20. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Strategic Amination of 4-Chloro-6-nitroquinoline-3-carbonitrile for Advanced Intermediate Synthesis
Introduction: The Strategic Value of 4-Aminoquinoline Scaffolds
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of an amino group at the C4 position, particularly in conjunction with other functional groups like nitriles and nitro moieties, creates a versatile intermediate for the synthesis of complex heterocyclic compounds with significant biological potential, including antibacterial and anticancer activities.[1][3][4]
This document provides a comprehensive guide to the amination of 4-Chloro-6-nitroquinoline-3-carbonitrile. The protocol is grounded in the principles of Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for modifying electron-deficient aromatic systems.[5][6] We will delve into the mechanistic underpinnings of this transformation, provide a detailed and validated experimental protocol, and outline the necessary safety and analytical procedures to ensure a successful and reproducible synthesis.
Mechanistic Rationale: The SNAr Pathway
The successful substitution of the C4-chloro group is not a simple SN1 or SN2 reaction, which are unfavorable on sp²-hybridized carbons of an aromatic ring.[5][6] Instead, the reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism .[5][7][8] The quinoline ring, made significantly electron-poor by the powerful electron-withdrawing effects of the nitro group at C6 and the cyano group at C3, is highly activated for nucleophilic attack.[5][6]
The reaction can be dissected into three key stages:
-
Nucleophilic Attack: An amine, acting as the nucleophile, attacks the electrophilic carbon atom at the C4 position. This initial addition temporarily breaks the aromaticity of the quinoline ring.
-
Formation of a Stabilized Intermediate: This attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5][9] The negative charge is effectively delocalized across the ring and onto the ortho and para electron-withdrawing groups (the C6-nitro group is para to the site of attack), which is crucial for stabilizing this high-energy intermediate.
-
Rearomatization and Elimination: The complex collapses, expelling the chloride ion as a leaving group. This step restores the aromaticity of the quinoline ring, yielding the thermodynamically stable 4-amino-6-nitroquinoline-3-carbonitrile product.
Critical Safety & Handling Protocols
Chemical synthesis requires rigorous adherence to safety protocols. The reagents involved in this procedure possess significant hazards.
-
This compound: While specific data is limited, analogous chloro-nitro-aromatic compounds are often toxic if swallowed, inhaled, or absorbed through the skin. Assume this compound is hazardous.
-
Amines: Many amines are corrosive, flammable, and can cause skin and respiratory irritation.
-
Solvents (e.g., DMF, Ethanol): Handle in a well-ventilated area, away from ignition sources.
Mandatory Safety Procedures:
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of dust and vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) and inspect them before use. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fastened.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in designated, labeled containers according to institutional and local regulations. Do not pour waste down the drain.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the amination of this compound with a primary or secondary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich | Starting material |
| Amine (e.g., Butylamine) | Reagent | e.g., Sigma-Aldrich | Nucleophile |
| Triethylamine (Et₃N) | ≥99% | e.g., Sigma-Aldrich | Acid Scavenger |
| Ethanol (EtOH), Anhydrous | ACS Grade | e.g., Fisher Scientific | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | e.g., Fisher Scientific | For TLC & Chromatography |
| Hexanes | ACS Grade | e.g., Fisher Scientific | For TLC & Chromatography |
| Silica Gel | 230-400 mesh | Standard | For column chromatography |
| Round-bottom flask, Condenser | Standard | --- | --- |
| Magnetic stirrer with hotplate | Standard | --- | --- |
| TLC plates (Silica gel 60 F₂₅₄) | Standard | --- | --- |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 g, 4.28 mmol).
-
Solvent Addition: Add anhydrous ethanol (40 mL) to the flask to dissolve the starting material. Stir until a clear solution or fine suspension is formed.
-
Reagent Addition:
-
Add the desired amine (e.g., butylamine, 1.2 equivalents, 5.14 mmol, ~0.47 mL).
-
Add triethylamine (1.5 equivalents, 6.42 mmol, ~0.90 mL) to the mixture. This base will neutralize the HCl generated during the reaction, driving it to completion.
-
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction every 1-2 hours using Thin-Layer Chromatography (TLC).
-
TLC System: A typical mobile phase is 30:70 Ethyl Acetate/Hexanes.
-
Analysis: Spot the starting material, the reaction mixture, and a co-spot on a TLC plate. The reaction is complete when the starting material spot has been completely consumed, indicated by its disappearance under UV light.[10] A new, typically more polar, product spot will appear.
-
-
Work-up & Isolation:
-
Once the reaction is complete (typically 6-10 hours), remove the heat source and allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 30-60 minutes to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove residual impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel if necessary.
-
Data, Characterization, and Workflow
Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Amine) | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the limiting reagent. |
| Stoichiometry (Base) | 1.5 - 2.0 equivalents | Ensures complete scavenging of the HCl byproduct. |
| Solvent | Ethanol, Acetonitrile, DMF | Provides good solubility for reactants and suitable boiling point. |
| Temperature | 80 - 130 °C | Provides sufficient thermal energy to overcome the activation barrier.[3] |
| Reaction Time | 6 - 12 hours | Varies depending on the nucleophilicity of the amine. |
| Expected Yield | 75 - 95% | Typically a high-yielding reaction. |
Product Characterization
The identity and purity of the synthesized 4-amino-6-nitroquinoline-3-carbonitrile derivative must be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[10][11]
Experimental Workflow Diagram
References
- 1. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments | CHIMIA [chimia.ch]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Chloro-6-nitroquinoline-3-carbonitrile
Introduction for the Modern Researcher
Welcome to the dedicated technical support guide for the purification of crude 4-Chloro-6-nitroquinoline-3-carbonitrile. As a critical intermediate in the synthesis of various pharmaceutical agents and research compounds, achieving high purity of this molecule is paramount for the integrity and success of subsequent applications. This guide is structured to provide not just procedural steps, but a deep, mechanistic understanding of the purification process, empowering you, the researcher, to troubleshoot and optimize your experiments effectively. We will delve into the common challenges, their underlying causes, and provide field-tested solutions in a comprehensive question-and-answer format.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities in your crude material. The synthesis of this compound can result in a variety of byproducts that need to be addressed.
Common Impurities:
-
Positional Isomers: The nitration of the quinoline ring can lead to the formation of other isomers, which can be challenging to separate due to their similar physical properties.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under certain acidic or basic conditions, potentially forming the corresponding carboxylic acid or amide.[1][2]
-
Over-nitrated Species: Harsh reaction conditions can lead to the introduction of more than one nitro group on the quinoline ring.
Troubleshooting Guide: A Proactive Approach to Purification
This section is designed to address specific issues you may encounter during the purification of this compound.
Recrystallization Challenges
Q1: My compound is not dissolving in the chosen recrystallization solvent, even at elevated temperatures. What should I do?
A1: This indicates that the solvent is not a good choice for your compound. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[1][3]
-
Solution: Perform small-scale solubility tests with a range of solvents of varying polarities. For nitro- and chloro-substituted aromatic compounds, solvents like ethanol, ethyl acetate, toluene, or a mixture of solvents (e.g., ethanol-water, ethyl acetate-hexane) are often effective.[2][4]
Q2: My compound "oils out" during cooling instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling process.
-
If the problem persists, consider using a different solvent system.
-
Q3: After recrystallization, my product yield is very low. What are the likely causes and how can I improve it?
A3: Low yield can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: This can lead to the formation of small, impure crystals that are lost during filtration. Allow for slow cooling to room temperature before placing the flask in an ice bath.
-
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
Column Chromatography Hurdles
Q1: My compound is streaking on the TLC plate and the column, leading to poor separation. What is causing this?
A1: Streaking is often a sign of overloading the TLC plate or column, or it can indicate that the compound is interacting too strongly with the stationary phase (silica gel). Quinolines, being basic, can interact with the acidic silica gel, causing tailing.
-
Solution:
-
Optimize Loading: Ensure you are not overloading the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Solvent System Modification: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel. This will reduce the strong interaction and improve the peak shape.
-
Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.
-
Q2: I'm not getting good separation between my desired product and an impurity. How can I improve the resolution?
A2: Improving separation in column chromatography requires optimizing the mobile phase.
-
Solution:
-
Fine-tune the Eluent Polarity: The ideal eluent should provide a good separation of spots on a TLC plate, with the desired compound having an Rf value between 0.2 and 0.4.[5] Experiment with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Gradient Elution: Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity of the eluent to elute your product and then the more polar impurities.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or a mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot and show low solubility when cold.[1][3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[4]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). The target compound should have an Rf value of approximately 0.2-0.4 for optimal separation.[5]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization and Column Chromatography
| Purification Method | Solvent/Solvent System | Rationale |
| Recrystallization | Ethanol | Good for moderately polar compounds.[4] |
| Ethyl Acetate/Hexane | A versatile solvent pair for tuning polarity.[2] | |
| Toluene | Suitable for aromatic compounds. | |
| Column Chromatography | Hexane/Ethyl Acetate | A common and effective system for a wide range of polarities. |
| Dichloromethane/Methanol | For more polar impurities, a small amount of methanol can be added. |
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity of my final product?
A1: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate eluent is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities tend to broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Q2: My compound seems to be degrading during purification. What precautions should I take?
A2: this compound, with its electron-withdrawing groups and a nitrile functionality, may be sensitive to harsh conditions.
-
Avoid Strong Acids and Bases: The nitrile group can be susceptible to hydrolysis.[1][2] Use neutral or mildly acidic/basic conditions during workup and purification.
-
Minimize Heat Exposure: Prolonged heating can lead to degradation. Use the minimum time and temperature necessary for dissolution during recrystallization. When removing solvent after column chromatography, use a rotary evaporator at a moderate temperature.
-
Inert Atmosphere: For highly sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q3: Can I use a different stationary phase for column chromatography?
A3: Yes. If you are experiencing issues with silica gel, such as compound decomposition or irreversible adsorption, you can consider using neutral alumina. Alumina is generally less acidic than silica gel and can be a better choice for basic compounds like quinolines.
References
Technical Support Center: Recrystallization of 4-Chloro-6-nitroquinoline-3-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of quinoline derivatives. Quinoline scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The purity of intermediates like 4-Chloro-6-nitroquinoline-3-carbonitrile is paramount for the success of subsequent synthetic steps and the ultimate efficacy and safety of the final active pharmaceutical ingredient.[3]
This document provides a comprehensive, question-and-answer-based guide to troubleshoot and perfect the recrystallization of this specific intermediate, grounded in established chemical principles.
Section 1: Foundational Principles & Solvent Selection
The success of any recrystallization hinges on the appropriate choice of solvent.[4] This section addresses the fundamental questions guiding this critical first step.
Q1: What is the primary goal of recrystallizing this compound, and why is it so critical?
Recrystallization is a purification technique designed to remove impurities that are incorporated into a solid compound during its synthesis.[4] For an intermediate like this compound, which may be used to synthesize more complex molecules, achieving high purity is essential. Impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce contaminants into the final drug product.
Q2: How do I select the best solvent for my recrystallization?
The ideal solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[4][5][6] This temperature-dependent solubility differential is the driving force of the entire process.[7] The key criteria for a good solvent are:
-
Solubility Gradient: The compound should be sparingly soluble at room temperature but dissolve completely in the boiling solvent.[7][8]
-
Impurity Profile: Soluble impurities should remain in the solution upon cooling, while insoluble impurities should not dissolve even in the hot solvent (allowing for removal by hot filtration).[8]
-
Inertness: The solvent must not react chemically with the compound.[5][8]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5]
-
Melting Point Consideration: The solvent's boiling point must be lower than the melting point of the compound to prevent the solid from melting ("oiling out") rather than dissolving.[7]
Given the structure of this compound, which contains polar nitro and nitrile groups, polar solvents are a logical starting point for screening based on the "like-dissolves-like" principle.[9]
Data Presentation: Solvent Screening Guide
The following table provides a starting point for solvent screening. Small-scale trials in test tubes are highly recommended to determine the optimal choice before committing the bulk of the material.[8][9]
| Solvent | Polarity (Index) | Boiling Point (°C) | Expected Solubility (Hot) | Expected Solubility (Cold) | Remarks |
| Ethanol | 5.2 | 78 | High | Low-Medium | A common and often effective choice for polar compounds.[7] |
| Ethyl Acetate | 4.4 | 77 | High | Low | Good alternative to alcohols, less polar. |
| Acetone | 5.1 | 56 | Very High | Medium | May be too good a solvent, potentially leading to low recovery. Its low boiling point limits the temperature gradient.[7] |
| Acetonitrile | 5.8 | 82 | High | Low | Often used for purifying nitrogen-containing heterocycles.[10] |
| Toluene | 2.4 | 111 | Medium-High | Very Low | A less polar option; may be useful if polar solvents are too effective. |
| Ethanol/Water | Variable | Variable | High | Very Low | A mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy, then clarify with a drop of ethanol.[7] |
Section 2: Detailed Experimental Protocol
This section provides a step-by-step methodology for the recrystallization of this compound.
Experimental Workflow Diagram
Caption: Standard workflow for recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat your chosen solvent to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid is just completely dissolved.[11] Causality: Using the absolute minimum amount of hot solvent is crucial to create a saturated solution upon cooling, which maximizes crystal recovery.[4][12]
-
Decolorization & Hot Filtration (if necessary): If the solution is colored due to impurities, remove it from the heat, add a small amount (spatula tip) of activated charcoal, and swirl for a few minutes.[12] If insoluble impurities (including charcoal) are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[13][14] Causality: This step must be done quickly with pre-heated equipment to prevent the desired compound from crystallizing prematurely on the filter paper.[13]
-
Crystallization: Cover the flask with a watch glass (to prevent solvent evaporation and contamination) and allow the solution to cool slowly to room temperature on a benchtop, undisturbed.[4][7] Once at room temperature, the flask can be moved to an ice-water bath to maximize crystal formation. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[7] Pour the crystal slurry into the funnel and apply vacuum.
-
Washing: Once the bulk of the solvent (the "mother liquor") has been pulled through, break the vacuum. Add a small amount of ice-cold recrystallization solvent to wash the crystals. Reapply the vacuum to pull the wash solvent through.[13] Causality: Using ice-cold solvent washes away residual soluble impurities clinging to the crystal surfaces without re-dissolving a significant amount of the product.
-
Drying: Leave the crystals in the funnel with the vacuum on for at least 10-15 minutes to air-dry them.[7] For final drying, transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a mild temperature.
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
Q3: My solution has cooled completely, but no crystals have formed. What should I do?
This is a common issue known as supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature.[15] The crystallization needs a point of nucleation to begin. You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod.[15][16] The microscopic glass shards that are dislodged can act as nucleation sites.
-
Seeding: Add a "seed crystal"—a tiny speck of the pure compound—to the solution.[6][16] This provides a perfect template for further crystal growth.
-
Reducing Volume: If the solution is not sufficiently saturated (i.e., too much solvent was added), you can gently heat the solution to boil off some of the solvent, then attempt to cool it again.[15][16]
-
Deep Cooling: Place the flask in a salt/ice bath for more intense cooling, which may help initiate crystallization.[15]
Q4: Instead of solid crystals, an oily liquid has separated from the solution. What is "oiling out" and how can I fix it?
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is highly concentrated with impurities or cools too rapidly.[13][15] To resolve this:
-
Reheat the flask to re-dissolve the oil completely.
-
Add a small amount of additional hot solvent to slightly decrease the saturation point.[12][15]
-
Allow the solution to cool much more slowly. You can insulate the flask by placing it on a block of wood or several paper towels to slow the rate of heat loss.[16] This encourages the solution to cool below the compound's melting point before it becomes supersaturated, favoring crystal formation over oiling.
Q5: My final yield of purified crystals is very low. What are the likely causes?
A low recovery can be frustrating but is often preventable. The most common causes are:
-
Using too much solvent: This is the most frequent reason for low yield.[15][16] A significant portion of your product remains dissolved in the mother liquor even after cooling. You can test this by evaporating the mother liquor; if a large amount of solid appears, too much solvent was used initially.[16]
-
Premature crystallization: If the compound crystallized on the filter paper during hot filtration, that portion of the product is lost. Ensure your equipment is pre-heated.[13]
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
-
Inappropriate solvent choice: A solvent in which the compound has moderate or high solubility even when cold will inevitably lead to poor recovery.
Q6: The final crystals are still colored. How can I improve their appearance and purity?
Colored impurities can sometimes co-crystallize with the product. To remove them, a decolorization step using activated charcoal is effective.[12]
-
Procedure: After dissolving your crude solid in hot solvent, remove it from the heat and add a very small amount of activated charcoal. Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Removal: You must then perform a hot gravity filtration (as described in Section 2, Step 2) to remove the charcoal before allowing the solution to cool.
-
Caution: Use charcoal sparingly, as it can also adsorb some of your desired product, which will reduce your overall yield.[12] A second recrystallization without charcoal may also improve purity.[12]
References
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jptcp.com [jptcp.com]
- 3. nbinno.com [nbinno.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. benchchem.com [benchchem.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography of 4-Chloro-6-nitroquinoline-3-carbonitrile
Welcome to the dedicated technical support guide for the purification of 4-Chloro-6-nitroquinoline-3-carbonitrile by column chromatography. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this specific heterocyclic compound. My goal is to provide not just procedural steps, but the underlying chemical logic, empowering you to troubleshoot effectively and optimize your separations with confidence.
Introduction to the Molecule and Its Challenges
This compound (C₁₀H₄ClN₃O₂) is a substituted quinoline, a structural motif of immense interest in medicinal chemistry.[1] Its purification via silica gel chromatography, while routine, presents several predictable challenges stemming from its unique chemical architecture:
-
Basicity of the Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen atom imparts basicity to the molecule. This basic site can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption to the stationary phase.[2]
-
Potential for Acid-Catalyzed Degradation: The acidic nature of silica gel can potentially catalyze the degradation of sensitive molecules. While this compound is relatively stable, prolonged exposure to the acidic stationary phase, especially in the presence of certain solvent systems, could pose a risk to yield and purity.[3]
-
Polarity and Solubility: The presence of a nitro group (-NO₂), a nitrile (-CN), and a chloro (-Cl) group makes the molecule moderately polar. Finding a suitable solvent for sample loading that is weak enough not to cause premature elution but strong enough for complete dissolution can be challenging.
This guide will address these core issues through a series of troubleshooting scenarios and frequently asked questions, grounded in established chromatographic principles.
Troubleshooting Guide: From Tailing Peaks to Lost Product
This section is structured to address specific, practical problems you may encounter during your purification workflow.
Issue 1: My product peak is tailing severely, leading to poor separation from impurities.
Question: I'm running a column with a hexane/ethyl acetate gradient, but my fractions are all mixed. TLC shows a well-separated spot, but the column performance is poor with a long, drawn-out tail for my product. What's happening and how do I fix it?
Answer: This is a classic sign of strong secondary interactions between the basic nitrogen of your quinoline and the acidic silanol groups on the silica gel.[4] The tailing occurs because a fraction of your molecules are "sticking" to these active sites longer than the bulk material, resulting in a delayed elution. Here’s a systematic approach to solve this:
Causality & Solution Workflow:
-
The Root Cause: The interaction is an acid-base phenomenon. The acidic proton of the silanol group interacts with the basic lone pair of the quinoline nitrogen.
-
The Solution Strategy: We need to suppress this interaction. This can be done by either neutralizing the acidic sites on the silica or by using a mobile phase additive that competes with your product for these sites.
-
Actionable Step - Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier, like triethylamine (TEA) or pyridine, to your eluent system.
-
Protocol: Add 0.5-1% triethylamine to your mobile phase (e.g., for every 100 mL of your hexane/ethyl acetate mixture, add 0.5-1 mL of TEA).[5]
-
Mechanism: Triethylamine is a stronger base than your quinoline product and will preferentially bind to the acidic silanol sites, effectively masking them from your compound. This allows your product to elute based primarily on its polarity, resulting in a more symmetrical, Gaussian peak shape.
-
-
Verification: Before committing to a large column, verify this solution on a TLC plate. Run two TLCs: one with your original solvent system and one with the TEA-modified system. You should observe a significant reduction in streaking and a more compact spot in the latter.
Issue 2: My compound seems to be decomposing on the column. My yield is very low.
Question: I suspect my product is not stable on silica gel. After running the column, my total recovery is less than 50%, even though the crude NMR looked clean. How can I confirm this and what are my options?
Answer: Compound decomposition on silica is a serious issue that can completely derail a synthesis.[3] Your suspicion is valid, as the acidic surface can degrade sensitive functionalities. Here's how to diagnose and solve the problem.
Diagnostic and Mitigation Strategy:
-
Confirm Instability with 2D TLC: A two-dimensional TLC experiment is a definitive way to check for on-plate decomposition.
-
Protocol:
-
Spot your crude mixture in one corner of a square TLC plate.
-
Develop the plate in a chosen solvent system.
-
Remove the plate, dry it completely, and then turn it 90 degrees.
-
Develop the plate again in the same solvent system.
-
-
Interpretation: If your compound is stable, all spots will lie on the diagonal of the plate. If you see new spots appearing "off-diagonal," it indicates that the compound is degrading as it moves through the silica.
-
-
Mitigation Strategies: If instability is confirmed, you have several excellent alternatives to standard silica gel chromatography:
-
Deactivate the Silica Gel: As with peak tailing, pre-treating the silica gel can neutralize its acidity and prevent degradation. A common method is to flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[6]
-
Switch the Stationary Phase: Consider using a less acidic or even basic stationary phase.
-
Alumina (Al₂O₃): Available in neutral or basic grades, alumina is an excellent alternative for purifying basic compounds like quinolines.[7] Method development with TLC on alumina plates is required.
-
Florisil®: This is a magnesium silicate gel that is much milder and less acidic than silica gel. It can be effective for separating moderately polar compounds.[3]
-
-
Minimize Contact Time: Use flash chromatography with optimized flow rates to reduce the residence time of your compound on the column, thereby minimizing the opportunity for degradation.
-
Issue 3: My compound won't elute from the column, or it's streaking badly even with TEA.
Question: My product is highly polar and remains at the baseline on my TLC plate, even in 100% ethyl acetate. I tried adding triethylamine, but it's still not moving. What should I do?
Answer: This indicates that your mobile phase is not polar enough to effectively displace your highly adsorbed compound from the stationary phase. A simple hexane/ethyl acetate system may not be sufficient.
Solution - Enhancing Elution Power:
-
Introduce a Stronger Polar Solvent: You need to increase the polarity of your mobile phase. A common strategy is to introduce a more polar solvent like methanol or isopropanol into your eluent system.
-
Recommended Solvent Systems to Test (TLC First):
-
Dichloromethane / Methanol (e.g., 98:2, 95:5)
-
Ethyl Acetate / Methanol (e.g., 95:5)
-
-
Caution: Silica gel has some solubility in methanol. Generally, keep the methanol concentration below 10% to maintain the integrity of the stationary phase bed.
-
-
Consider Dry Loading: If your compound has poor solubility in the initial, less polar mobile phase, it can lead to precipitation at the top of the column and cause severe streaking. Dry loading is the preferred method in this scenario.
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[6] This ensures your compound is evenly distributed on a solid support before elution begins.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound?
A1: Based on its structure (a moderately polar aromatic system), a good starting point for TLC development is a mixture of a non-polar solvent like hexane (or petroleum ether) and a moderately polar solvent like ethyl acetate.[8]
-
Recommendation: Start with a 7:3 mixture of Hexane:Ethyl Acetate.
-
Optimization Goal: Adjust the ratio to achieve a retention factor (Rf) of 0.2 - 0.3 for your desired product.[5] An Rf in this range generally provides the best separation in column chromatography. For a related compound, 2-chloro-6-methyl-quinoline-3-carbaldehyde, an Rf of 0.61 was reported in a 2:8 n-hexane:ethyl acetate system, suggesting our target compound may require a more non-polar system.[9]
| Solvent System (Hexane:EtOAc) | Expected Rf Change | Indication |
| 9:1 | Lower Rf | Good starting point if product is less polar. |
| 7:3 | Recommended Start | A balanced starting point for many compounds. |
| 1:1 | Higher Rf | Use if the compound is more polar and has a low Rf in 7:3. |
| 100% EtOAc | Very High Rf | Use for highly polar compounds. |
Q2: How much silica gel should I use for my column?
A2: The ratio of silica gel to crude material is critical for achieving good separation. The amount depends on the difficulty of the separation, which is determined by the difference in Rf values (ΔRf) of the components you are trying to separate.
| Separation Difficulty (ΔRf on TLC) | Recommended Silica:Crude Ratio (by weight) |
| Easy (ΔRf > 0.2) | 30:1 to 40:1 |
| Moderate (0.1 < ΔRf < 0.2) | 50:1 to 100:1 |
| Difficult (ΔRf < 0.1) | >100:1 (or consider preparative HPLC) |
Q3: Should I use wet packing or dry packing for my column?
A3: Both methods can be effective, but they have different advantages.
-
Wet Packing (Slurry Method): This involves mixing the silica gel with the initial mobile phase to create a slurry, which is then poured into the column. This is the most common method and is excellent for minimizing air bubbles and ensuring a homogeneously packed bed.[10]
-
Dry Packing: In this method, dry silica powder is poured directly into the column, followed by the mobile phase. While faster, it carries a higher risk of trapping air and creating channels in the packing, which leads to poor separation.[11]
-
Recommendation: For consistent, high-resolution separations, the wet packing method is strongly recommended.
Q4: Can I switch to a different stationary phase if silica gel is not working?
A4: Absolutely. If you continue to face issues with decomposition or irreversible adsorption, switching to an alternative stationary phase is a sound scientific strategy.
| Stationary Phase | Grade | Best For... | Considerations |
| Alumina (Al₂O₃) | Basic or Neutral | Basic compounds like amines and quinolines. | Different selectivity than silica; requires TLC method development on alumina plates. |
| Florisil® (MgSiO₃) | Mildly Acidic | Acid-sensitive compounds that require a less active surface than silica. | Generally has lower resolving power than silica gel. |
| Reversed-Phase Silica (C18) | Non-polar | Highly polar compounds that are not retained on normal phase silica. | Elution order is inverted (polar elutes first). Requires aqueous/organic mobile phases. |
Experimental Protocols
Protocol 1: Column Purification using Triethylamine-Deactivated Silica Gel
This protocol is designed to mitigate peak tailing and potential degradation of this compound.
-
Solvent System Selection:
-
Develop a solvent system using TLC (e.g., Hexane:Ethyl Acetate) that provides an Rf of 0.2-0.3 for the target compound.
-
Prepare the bulk mobile phase for the column by adding 0.5% (v/v) triethylamine to this optimized solvent system.
-
-
Column Packing (Wet Slurry Method):
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[11]
-
In a beaker, create a slurry of silica gel (e.g., 40g for 1g of crude material) in your initial, least polar mobile phase.
-
Pour the slurry into the column. Tap the column gently to dislodge air bubbles and ensure even packing.
-
Open the stopcock and allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed. Never let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Add silica gel (approx. 2x the weight of your crude product) and evaporate the solvent to yield a free-flowing powder.
-
Carefully add this powder onto the top layer of sand in the column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate (e.g., 2 inches/minute solvent drop).[11]
-
Begin collecting fractions.
-
If using a gradient, systematically increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Visualization of Troubleshooting Logic
The following workflow provides a visual decision-making guide for common column chromatography problems encountered with quinoline derivatives.
Caption: A decision-tree workflow for troubleshooting common column chromatography issues.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-nitroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the synthesis of 4-Chloro-6-nitroquinoline-3-carbonitrile. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis, improve yields, and ensure the purity of your final product. As your Senior Application Scientist, I have structured this guide to address the practical challenges you may encounter in the lab, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions. The synthesis can be broadly conceptualized as the formation of a substituted quinoline core, followed by functional group manipulations. A common route may involve the cyclization of a substituted aniline precursor followed by chlorination and nitration, or building the quinoline ring with the substituents already in place. The Vilsmeier-Haack reaction is a powerful tool for the synthesis of chloro- and formyl-quinolines, which can be precursors to the desired carbonitrile.[1][2]
Problem 1: Low to No Product Formation
Potential Causes:
-
Inactive Vilsmeier-Haack Reagent: The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is moisture-sensitive and can decompose if not prepared and handled under anhydrous conditions.[3]
-
Insufficient Reaction Temperature: The cyclization and formylation steps often require specific temperature profiles. For instance, the initial formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C), while the subsequent reaction with the aniline derivative may require heating.[3]
-
Poor Quality Starting Materials: Impurities in the aniline precursor, DMF, or POCl₃ can inhibit the reaction.[3]
-
Incorrect Stoichiometry: The molar ratios of the reactants are crucial for driving the reaction to completion.
Solutions:
-
Reagent Preparation and Handling:
-
Always use freshly distilled POCl₃ and anhydrous DMF.
-
Prepare the Vilsmeier reagent in situ under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all glassware is flame-dried before use.[3]
-
-
Temperature Optimization:
-
Carefully control the temperature during the addition of POCl₃ to DMF, keeping it between 0-5 °C.[3]
-
After the addition of the aniline precursor, gradually increase the temperature to the optimal reflux temperature, which may range from 80-110 °C depending on the specific substrate.[2][3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Starting Material Purity:
-
Verify the purity of your starting materials using techniques like NMR or melting point analysis.
-
Purify starting materials if necessary (e.g., distillation of aniline, recrystallization of solid precursors).
-
Problem 2: Formation of Dark, Tarry Substances
Potential Causes:
-
Excessive Reaction Temperature: Overheating can lead to polymerization and decomposition of reactants and intermediates, a common issue in quinoline syntheses like the Skraup and Doebner-von Miller reactions.[5][6]
-
Highly Acidic Conditions: Strong acids used in cyclization can promote side reactions and charring.[6]
-
Presence of Oxygen: Air leaks in the reaction setup can lead to oxidative side reactions, resulting in colored impurities.[3]
Solutions:
-
Precise Temperature Control: Use a temperature-controlled oil bath and monitor the internal reaction temperature closely. Avoid localized overheating.[3]
-
Controlled Reagent Addition: Add reagents, especially strong acids or the Vilsmeier reagent, slowly and dropwise to manage the reaction exotherm.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.
-
Moderators: In classical quinoline syntheses, moderators like ferrous sulfate are used to control exothermic reactions.[6] While not directly applicable to all modern methods, the principle of controlling reaction vigor is key.
Problem 3: Presence of Multiple Isomeric Impurities
Potential Causes:
-
Lack of Regioselectivity in Nitration: The nitration of a pre-formed chloroquinoline can lead to a mixture of positional isomers. The directing effects of the existing substituents on the quinoline ring will determine the position of the incoming nitro group.[7]
-
Side Reactions during Cyclization: Depending on the starting materials, alternative cyclization pathways can lead to the formation of structural isomers.
Solutions:
-
Strategic Synthesis Route: To avoid isomeric mixtures from nitration, consider a synthetic route where the nitro group is introduced on the aniline precursor before the quinoline ring is formed. This provides better regiochemical control.[7]
-
Optimization of Nitration Conditions:
-
Temperature: Perform nitration at low temperatures (e.g., 0-5 °C) to improve selectivity.[8]
-
Nitrating Agent: The choice and concentration of the nitrating mixture (e.g., HNO₃/H₂SO₄) can influence isomer distribution.
-
-
Purification:
-
Column Chromatography: This is often the most effective method for separating positional isomers. A well-chosen solvent system is critical.
-
Recrystallization: If there is a significant difference in the solubility of the isomers, fractional recrystallization can be used to enrich the desired product.
-
Logical Troubleshooting Workflow
Caption: A step-by-step process for troubleshooting low yield and purity issues.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic strategy for this compound?
A1: A robust approach involves a multi-step synthesis. One plausible pathway begins with a substituted aniline that already contains the nitro group at the desired position. This precursor can then be used to construct the quinoline ring system, for example, through a reaction that forms the chloro- and carbonitrile functionalities. The Vilsmeier-Haack reaction on an appropriate N-arylacetamide can yield a 2-chloro-3-formylquinoline, and the formyl group can be subsequently converted to a nitrile. Alternatively, building the quinoline ring from a pre-nitrated starting material like 4-nitroaniline can provide better regiochemical control for the nitro group's position.[7]
Q2: How can I convert a 3-formylquinoline to the 3-carbonitrile?
A2: The transformation of a formyl group (-CHO) to a cyano group (-CN) can be achieved through several methods. A common approach is the conversion of the aldehyde to an oxime, followed by dehydration. Another method involves direct conversion using reagents like iodine in aqueous ammonia.
Q3: My final product is a persistent yellow or brown color. How can I decolorize it?
A3: The color is likely due to residual starting materials or side products, especially nitro-aromatic impurities. Purification is key:
-
Recrystallization: Try recrystallizing the crude product from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Activated Carbon: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a powerful purification method.
Q4: What are the key safety precautions for this synthesis?
A4:
-
POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are strong acids and oxidizers. Handle with extreme care in a fume hood.
-
Exothermic Reactions: Be aware that both the formation of the Vilsmeier reagent and nitration reactions can be exothermic. Use an ice bath to control the temperature during reagent addition.[3][6]
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-formyl-6-nitroquinoline (Illustrative Precursor Synthesis)
This protocol is based on the Vilsmeier-Haack reaction applied to N-(4-nitrophenyl)acetamide.
Materials:
-
N-(4-nitrophenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Sodium carbonate solution
Procedure:
-
In a flame-dried round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (3 eq.) to 0 °C in an ice bath.
-
Slowly add POCl₃ (5 eq.) dropwise to the cooled DMF with constant stirring, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the resulting Vilsmeier reagent for 30 minutes at room temperature.
-
Cool the mixture back to 5 °C and add N-(4-nitrophenyl)acetamide (1 eq.) portion-wise.
-
After the addition, stir the reaction mixture for an additional 30 minutes at room temperature.
-
Heat the mixture to 90 °C and maintain this temperature for 6-8 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium carbonate solution to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethyl acetate to yield 2-chloro-3-formyl-6-nitroquinoline.
Protocol 2: Conversion of Formyl Group to Carbonitrile
This protocol illustrates a general method for converting an aromatic aldehyde to a nitrile.
Materials:
-
2-Chloro-3-formyl-6-nitroquinoline
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-formyl-6-nitroquinoline (1 eq.) in formic acid.
-
Add hydroxylamine hydrochloride (1.2 eq.) and sodium formate (1.2 eq.) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Data Summary Table
| Parameter | Condition | Expected Outcome | Troubleshooting Point |
| Vilsmeier Reagent Formation | 0-5 °C, Anhydrous | Clear, pale-yellow reagent | Decomposition if temperature is too high or moisture is present. |
| Cyclization Temperature | 80-110 °C | High conversion to product | Low yield if too low; tar formation if too high. |
| Nitration Temperature | 0-5 °C | Improved regioselectivity | Increased isomer formation at higher temperatures. |
| Work-up | Neutralization with base | Precipitation of crude product | Product may oil out if not cooled properly. |
| Purification | Recrystallization/Chromatography | >98% Purity | Isomers may co-elute or co-crystallize. |
Reaction Pathway Overview
Caption: A generalized synthetic pathway to the target molecule.
References
4-Chloro-6-nitroquinoline-3-carbonitrile stability and storage conditions
Technical Support Center: 4-Chloro-6-nitroquinoline-3-carbonitrile
Guide Version: 1.0 | Last Updated: October 26, 2023
Welcome to the technical support guide for this compound (CAS No. 214470-37-8). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth stability data, storage recommendations, and troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The stability of this compound is influenced by its three key functional groups: the chloro group, the nitro group, and the nitrile group, all attached to a quinoline core.
-
Hydrolytic Sensitivity: The chlorine atom at the 4-position is susceptible to nucleophilic substitution, particularly by water (hydrolysis) or other nucleophiles present in solution (e.g., amines, alcohols). This reaction is often accelerated by elevated temperatures and non-neutral pH.
-
Thermal Decomposition: Aromatic nitro compounds can be thermally sensitive and may decompose exothermically at high temperatures.[1] While this specific compound's decomposition temperature is not widely published, it is a critical parameter to consider, especially if heating is involved in your protocol. Impurities can significantly lower the thermal stability of nitro compounds.[1]
-
Photostability: The quinoline ring and nitro group can absorb UV light, potentially leading to photochemical degradation. While specific data for this compound is scarce, related structures like chloroquine show susceptibility to photodegradation.
Q2: What are the optimal long-term storage conditions for this compound?
A2: Based on supplier recommendations and the chemical nature of the molecule, the following conditions are advised for maximizing shelf-life and preventing degradation.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C (Freezer) | Minimizes the rate of potential hydrolytic and thermal degradation pathways. Some suppliers note freezer storage is required.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, protecting against oxidative degradation and hydrolysis of the chloro group. |
| Light | Amber vial or dark container | Protects the compound from potential photodegradation. |
| Container | Tightly sealed, chemically resistant glass | Prevents contamination and reaction with container materials. Ensure the seal is robust, especially for long-term storage. |
Note: While some vendors may ship the product at room temperature, this is for short-term transit.[2] For long-term storage, cold and dry conditions are essential.
Q3: I dissolved the compound in DMSO for my experiments. How long is this stock solution stable?
A3: Stock solutions in solvents like DMSO are convenient but have a limited lifespan. We recommend the following best practices:
-
Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Stability Window: We advise using DMSO stock solutions within 1-3 months. For critical applications, it is best to prepare fresh solutions. The chloroquinoline moiety is generally stable, but the reactivity of the specific combination of functional groups warrants caution.[3][4]
-
Observation: Before use, always visually inspect the solution. Discard if you observe any color change or precipitation, as this may indicate degradation or insolubility upon freezing.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected activity in my biological assay.
This is a common issue that can often be traced back to compound integrity.
Possible Causes & Solutions:
-
Compound Degradation: The chloro group may have been substituted by water or another nucleophile in your buffer, rendering the compound inactive.
-
Troubleshooting Step: Prepare fresh stock solutions from the solid compound. If possible, analyze the solution by LC-MS to check for the expected molecular weight and the presence of degradation products (e.g., a hydroxylated version).
-
-
Precipitation in Media: The compound may be precipitating out of your aqueous assay buffer, reducing its effective concentration.
-
Troubleshooting Step: Determine the compound's solubility limit in your final assay medium. Use a concentration well below this limit. You can also visually inspect for precipitation under a microscope.
-
-
Incorrect pH: The pH of your buffer could be promoting degradation.
-
Troubleshooting Step: Maintain a neutral or slightly acidic pH if your experimental conditions allow. Avoid strongly alkaline conditions, which can accelerate the decomposition of aromatic nitro compounds.
-
Problem 2: I observe a new peak in my LC-MS analysis after incubating my compound in an aqueous buffer.
This strongly suggests compound degradation. The workflow below can help identify the issue.
Caption: Workflow for assessing compound stability in aqueous media.
Interpreting the Results:
-
If a new peak appears, check its mass. A mass increase of 1 Da (M+1) could indicate hydrolysis of the nitrile to an amide, while a mass difference corresponding to the substitution of Cl with OH suggests hydrolysis at the 4-position.
-
The disappearance of the parent compound peak over time confirms instability.
Chemical Reactivity and Hazard Information
This compound combines several reactive functionalities, requiring careful handling.
Caption: Plausible degradation pathways for the title compound.
Handling Precautions:
-
Avoid Strong Reducing Agents: The nitro group can be readily reduced to an amine. Avoid contact with strong reducing agents unless this transformation is intended.
-
Avoid Strong Bases and Heat: Aromatic nitro compounds should not be heated under alkaline conditions, as this can create thermal hazards.
-
Personal Protective Equipment (PPE): Due to the presence of the nitroaromatic and chloroquinoline scaffolds, which can be toxic, always handle this compound with appropriate PPE, including gloves, safety glasses, and a lab coat.[5][6] Work in a well-ventilated fume hood.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Chloro-3-nitroquinoline | 39061-97-7 [sigmaaldrich.com]
- 3. Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Navigating the Challenges of 4-Chloro-6-nitroquinoline-3-carbonitrile Synthesis and Purity
Welcome to the Technical Support Center for 4-Chloro-6-nitroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. As Senior Application Scientists, we understand that navigating the complexities of organic synthesis and purification can be challenging. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the synthesis and handling of this compound, ensuring the integrity and success of your research.
I. Understanding the Landscape: Synthesis and Impurity Profile
The primary route to this compound and similar structures often involves a multi-step synthesis that can include cyclization, nitration, and chlorination. A plausible and common approach begins with a substituted aniline, which undergoes a Vilsmeier-Haack type reaction to form the quinoline ring, followed by subsequent functional group manipulations. Each of these steps presents opportunities for the formation of impurities that can complicate downstream applications and compromise the quality of your final product.
dot
Caption: General synthetic approach to this compound.
II. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding impurities in this compound.
Q1: What are the most common types of impurities I should expect in my sample of this compound?
A1: Impurities in this compound can be broadly categorized into three main types:
-
Process-Related Impurities: These are substances that originate from the manufacturing process itself.
-
Unreacted Starting Materials: The most likely culprit is residual 2-amino-5-nitrobenzonitrile.
-
Intermediates: Incomplete reactions can lead to the presence of intermediates, such as the product of the initial cyclization before chlorination.
-
Reagents and Solvents: Trace amounts of reagents like phosphorus oxychloride (POCl₃) or solvents like N,N-dimethylformamide (DMF) may remain.
-
-
Byproducts of Side Reactions: These are new compounds formed from unintended reaction pathways.
-
Positional Isomers: During the nitration step, the nitro group may be introduced at positions other than the desired C6 position, leading to isomeric impurities.
-
Over-chlorinated or Under-chlorinated Species: The chlorination step may not be perfectly selective, resulting in molecules with too many or too few chlorine atoms.
-
-
Degradation Products: These impurities form over time due to the instability of the final product.
-
Hydrolysis Products: The chloro group at the C4 position is susceptible to hydrolysis, which would replace it with a hydroxyl group, forming 4-hydroxy-6-nitroquinoline-3-carbonitrile. The nitrile group can also be hydrolyzed to a carboxylic acid or amide under certain conditions.
-
Q2: How do these impurities affect my downstream experiments?
A2: The impact of impurities can range from minor to critical, depending on their nature and concentration.
-
Reduced Yield and Purity of Subsequent Products: Impurities can interfere with subsequent reactions, leading to lower yields and the introduction of new impurities in your final compounds.
-
Altered Biological Activity: In drug discovery applications, even small amounts of structurally similar impurities can exhibit different biological activities, leading to misleading results in bioassays.
-
Inaccurate Analytical Data: Impurities can co-elute with your product in chromatography or have overlapping signals in spectroscopic analyses, leading to inaccurate quantification and characterization.
Q3: What is the best way to store this compound to minimize degradation?
A3: To ensure the long-term stability of your compound, it should be stored in a cool, dry, and dark place. Exposure to moisture and light should be minimized. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis and other degradation pathways.
III. Troubleshooting Guide: Identification and Mitigation of Impurities
This section provides a systematic approach to identifying and addressing common impurity-related issues.
Problem 1: My final product shows multiple spots on TLC or multiple peaks in the HPLC chromatogram.
Causality: This is a clear indication of the presence of impurities. The key is to identify the nature of these impurities to devise an effective purification strategy.
Troubleshooting Workflow:
dot
Caption: A logical workflow for troubleshooting product impurities.
Step-by-Step Methodologies:
-
Characterization of Impurities:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for initial impurity identification. It provides both the retention time and the mass-to-charge ratio (m/z) of each component in your mixture. By comparing the m/z values to the expected molecular weights of potential impurities, you can often make a preliminary identification.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the major components of your sample. While it may be difficult to fully characterize minor impurities without isolation, NMR can help confirm the structure of your desired product and may reveal the presence of key functional groups in the impurities.[1][2]
-
-
Mitigation Strategies:
-
For Process-Related Impurities (e.g., unreacted starting materials):
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting stoichiometry, reaction time, or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
-
-
For Byproducts (e.g., positional isomers):
-
Purification:
-
Column Chromatography: This is the most common method for separating compounds with different polarities. A carefully chosen solvent system is crucial for good separation.
-
Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for purifying solid compounds.
-
-
-
For Degradation Products (e.g., hydrolysis):
-
Careful Work-up: Avoid prolonged exposure to acidic or basic conditions during the reaction work-up.
-
Proper Storage: As mentioned in the FAQs, store the purified product in a cool, dry, and dark environment, preferably under an inert atmosphere.
-
-
Problem 2: The yield of my reaction is consistently low.
Causality: Low yields can be due to incomplete reactions, product degradation, or mechanical losses during work-up and purification.
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction at regular intervals. This will tell you if the reaction is proceeding as expected and when it has reached completion.
-
Reagent Quality: Ensure that all reagents and solvents are of high purity and are anhydrous where necessary. The Vilsmeier-Haack reagent, for example, is sensitive to moisture.
-
Temperature Control: Many of the reactions in the synthesis of quinolines are temperature-sensitive. Ensure that the reaction temperature is carefully controlled throughout the process.
-
Work-up Procedure: Optimize your extraction and washing steps to minimize product loss. Ensure the pH of the aqueous phase is appropriate to keep your product in the organic layer.
IV. Experimental Protocols
This section provides detailed protocols for the analysis of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Prepare a stock solution of your sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute this stock solution to a working concentration of 50-100 µg/mL with the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[3][4]
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled experiment.
-
A longer acquisition time and more scans will likely be necessary compared to ¹H NMR.
-
Data Analysis: Process the spectra using appropriate software. Chemical shifts should be referenced to the residual solvent peak. The expected signals for this compound should be present, and the integration of the proton signals should correspond to the number of protons in the molecule.[5]
V. Summary of Common Impurities
The following table summarizes the likely impurities, their potential sources, and recommended analytical techniques for their detection.
| Impurity Name | Potential Source | Recommended Analytical Technique(s) |
| 2-Amino-5-nitrobenzonitrile | Unreacted starting material | HPLC, LC-MS |
| 4-Hydroxy-6-nitroquinoline-3-carbonitrile | Hydrolysis of the chloro group | HPLC, LC-MS, NMR |
| Positional Isomers (e.g., 4-Chloro-8-nitroquinoline-3-carbonitrile) | Lack of regioselectivity in the nitration step | HPLC, LC-MS, NMR |
| Dinitro Species | Over-nitration | LC-MS |
| Incompletely Cyclized Intermediates | Incomplete Vilsmeier-Haack reaction | LC-MS, NMR |
VI. References
-
Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. The Royal Society of Chemistry. [URL not available]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [URL: https://www.atlantis-press.com/proceedings/emcm-16/25870494]
-
4-chloro-6-nitro-quinoline-3-carbonitrile (214470-37-8) 1 h nmr. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/214470-37-8_1HNMR.htm]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1678]
-
CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents. [URL: https://patents.google.com/patent/CN106008336A/en]
-
Vilsmeier–Haack reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [URL not available]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [URL: https://www.ijsr.net/get_abstract.php?paper_id=ART20163018]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3096472/]
-
HPLC Column Performance. [URL not available]
-
NMR Based Methods for Metabolites Analysis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10948950/]
-
On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers. [URL: https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2024.1365449/full]
-
Technical Support Center: Managing Impurities in 7-Chloro-6-nitroquinoline Production. Benchchem. [URL: https://www.benchchem.com/technical-support/managing-impurities-in-7-chloro-6-nitroquinoline-production]
-
CN1105661A - 2-cyano-4-nitroaniline synthetic process. Google Patents. [URL: https://patents.google.com/patent/CN1105661A/en]
-
Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide. Benchchem. [URL: https://www.benchchem.com/technical-support/characterization-and-structural-confirmation-of-3-chloro-6-nitroisoquinolin-1-ol-a-comparative-guide]
-
CN105418458A - Synthetic process of 2-cyano-4-nitroaniline. Google Patents. [URL: https://patents.google.com/patent/CN105418458A/en]
-
CN104341319A - Synthesis process of 2-cyano-4-nitro-6-bromaniline. Google Patents. [URL: https://patents.google.com/patent/CN104341319A/en]
-
Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non - Scirp.org. [URL: https://www.scirp.org/html/5-1 organic chemistry_2011112811052685.html]
-
A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment. Benchchem. [URL: https://www.benchchem.com/technical-support/a-comparative-guide-to-analytical-hplc-methods-for-4-chloro-6-7-dimethoxyquinoline-purity-assessment]
-
Application Note: Analytical Methods for the Detection of 3-Chloro-6-nitroisoquinolin-1-ol. Benchchem. [URL: https://www.benchchem.com/technical-support/analytical-methods-for-the-detection-of-3-chloro-6-nitroisoquinolin-1-ol]
References
Technical Support Center: Removal of Byproducts from 4-Chloro-6-nitroquinoline-3-carbonitrile Reactions
Welcome to the technical support center for the synthesis and purification of 4-Chloro-6-nitroquinoline-3-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with byproduct formation and removal during their experiments.
Understanding Potential Byproducts
The synthesis of this compound is a multi-step process that can generate a variety of impurities. Understanding the origin of these byproducts is the first step toward effective removal. The synthesis often involves the cyclization to form a 4-hydroxyquinoline intermediate, followed by chlorination and nitration.
Byproduct Formation Pathways
The following diagram illustrates the intended synthetic route and common side reactions that lead to the formation of key impurities.
Caption: Key byproduct formation pathways in the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification of your target compound.
Q1: My crude product contains a significant amount of a polar impurity that has a similar retention factor (Rf) to my starting material. What is it and how can I remove it?
A: This is likely the hydrolyzed byproduct, 4-hydroxy-6-nitroquinoline-3-carbonitrile (a quinolone) . The chloro group at the 4-position of the quinoline ring is activated towards nucleophilic substitution. During aqueous workup or on silica gel during chromatography, it can readily hydrolyze back to the hydroxyl group.
-
Causality: The electron-withdrawing nature of the quinoline nitrogen and the nitro group enhances the electrophilicity of C4, making the chloro group a good leaving group. Contact with water, especially under non-neutral pH or for prolonged periods, facilitates this hydrolysis.
-
Expert Advice:
-
Anhydrous Workup: After quenching the reaction, ensure your extraction solvents are dry and minimize contact time with aqueous layers.
-
Neutralize Silica Gel: The acidic nature of standard silica gel can catalyze hydrolysis. Pre-treat your silica gel by slurrying it in an eluent containing a small amount of a tertiary amine, like 0.5-2% triethylamine (NEt₃).[1] This deactivates the acidic silanol groups.
-
Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography, which is less likely to cause decomposition of sensitive compounds.[1]
-
Q2: My NMR spectrum shows a complex mixture of aromatic signals, suggesting the presence of isomers. How can I avoid their formation and separate them?
A: The presence of isomers, such as 4-chloro-5-nitroquinoline-3-carbonitrile or 4-chloro-8-nitroquinoline-3-carbonitrile , is a common issue in the nitration of substituted quinolines.[2] The regioselectivity of electrophilic nitration is governed by the combined directing effects of the existing substituents and the quinoline nitrogen atom.
-
Causality: The directing effects of the chloro group and the quinoline ring can lead to nitration at positions other than the desired C6.[2][3] Reaction temperature is a critical factor; higher temperatures often lead to a decrease in regioselectivity and the formation of more isomeric byproducts.
-
Expert Advice:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during the addition of the nitrating agent.[3] Use a suitable cooling bath and monitor the internal reaction temperature closely.
-
Slow Reagent Addition: Add the nitrating mixture dropwise to prevent localized temperature spikes.[2]
-
High-Resolution Purification: Separating positional isomers is challenging.
-
Column Chromatography: A carefully optimized gradient elution on silica gel is often required. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity.
-
Preparative HPLC: For the highest purity, reversed-phase preparative HPLC is the most effective method for separating closely related isomers.[2]
-
-
Q3: The crude product is a dark, intractable tar. What causes this and how can it be minimized?
A: Tar formation is a frequent problem in syntheses involving strong acids and high temperatures, such as the Skraup or Doebner-von Miller type reactions sometimes used to form the quinoline core.[4]
-
Causality: The harsh, oxidizing, and acidic conditions can cause polymerization of reactants, intermediates, or the product itself.
-
Expert Advice:
-
Use a Moderator: In classical quinoline syntheses, moderators like ferrous sulfate (FeSO₄) are used to make the reaction less violent and reduce charring.[4]
-
Optimize Temperature: Avoid excessive heating. The reaction should be initiated gently, and any exothermic phases must be carefully controlled with efficient cooling.[4]
-
Purification from Tar: If tar is unavoidable, it can sometimes be removed by trituration. Suspend the crude tar in a solvent in which the desired product is sparingly soluble but the tar is insoluble (e.g., hot ethanol or isopropanol). The product may dissolve and then crystallize upon cooling, leaving the tar behind. Alternatively, dissolving the crude material in a strong solvent (like DCM) and filtering through a plug of silica gel can remove the baseline polymeric material before proceeding with more refined chromatography.
-
Troubleshooting and Purification Protocols
A systematic approach is crucial for diagnosing and solving purification challenges.
Troubleshooting Decision Tree
This workflow helps identify the nature of the impurity and select an appropriate purification strategy.
Caption: Decision tree for troubleshooting common purification issues.
Protocol 1: Optimized Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, especially those with different solubility profiles from the target compound.[5]
Objective: To obtain crystalline, high-purity this compound.
1. Solvent Selection (Small Scale):
-
Test the solubility of your crude product (approx. 20-30 mg) in various solvents (approx. 0.5 mL) at room temperature and at boiling point. The ideal solvent will dissolve the compound when hot but show low solubility when cold.[5]
-
Refer to the table below for suggested solvents.
| Solvent System | Polarity | Boiling Point (°C) | Expected Solubility Profile |
| Ethanol | Polar | 78 | Good candidate for single-solvent recrystallization. |
| Isopropanol | Polar | 82 | Similar to ethanol, may offer different crystal morphology. |
| Acetonitrile | Polar | 82 | Often a good solvent for nitrogen-containing heterocycles. |
| Toluene | Non-polar | 111 | May be suitable, or used as the "good" solvent in a pair. |
| Hexane/Ethyl Acetate | Mixed | 69 / 77 | A common solvent pair. Dissolve in minimal hot ethyl acetate and add hot hexane until cloudy. |
| Dichloromethane/Hexane | Mixed | 40 / 69 | Good for compounds that are very soluble in DCM. Dissolve in minimal room temp DCM and add hexane. |
2. Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound completely.[5]
-
Hot Filtration (Optional): If insoluble impurities (like dust or tar particles) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals. Afterwards, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Column Chromatography on Neutralized Silica Gel
This protocol is designed to purify the product from polar byproducts (hydrolysis) and isomers.
Objective: To separate this compound from closely related impurities.
1. Preparation of Neutralized Eluent and Silica:
-
Prepare your eluent system (e.g., Hexane:Ethyl Acetate). Add triethylamine (NEt₃) to the mixture to a final concentration of 1% (v/v). Example: For 1 L of eluent, add 10 mL of NEt₃.
-
Prepare a slurry of silica gel in the neutralized eluent. Let it stand for 10-15 minutes to allow for equilibration before packing the column.[1]
2. Step-by-Step Procedure:
-
Column Packing: Pack the column with the prepared silica slurry. Ensure even packing without air bubbles. Add a thin layer of sand on top to protect the silica bed.[6]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Carefully add the solution to the top of the column.[6]
-
Dry Loading: If the compound has poor solubility, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[6] This method often provides better resolution.
-
-
Elution: Start eluting with a low-polarity solvent system (e.g., 95:5 Hexane:EtOAc + 1% NEt₃). The desired compound should have an Rf of ~0.2-0.3 in the starting eluent. Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:EtOAc) to elute your compound and then more polar impurities.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry of 4-Chloro-6-nitroquinoline-3-carbonitrile
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of 4-Chloro-6-nitroquinoline-3-carbonitrile, a key intermediate in various synthetic pathways. We will explore the nuances of different ionization techniques and predict the fragmentation patterns based on the compound's unique structural features, offering a robust framework for its characterization.
Introduction to this compound and its Analytical Significance
This compound, with a molecular formula of C₁₀H₄ClN₃O₂ and a molecular weight of 233.61 g/mol , is a multifaceted molecule featuring a quinoline core substituted with a chloro, a nitro, and a cyano group.[1] The strategic placement of these functional groups makes it a valuable building block in medicinal chemistry. Accurate and reliable analytical methods are paramount for its identification, purity assessment, and quality control. Mass spectrometry, with its high sensitivity and specificity, stands as a primary tool for the comprehensive characterization of such molecules.
This guide will navigate the principles of selecting the appropriate mass spectrometry technique and interpreting the resulting spectra for this compound. We will compare the expected outcomes from hard and soft ionization methods, namely Electron Ionization (EI) and Electrospray Ionization (ESI), and discuss the rationale behind the predictable fragmentation pathways.
Strategic Selection of Ionization Techniques: A Comparative Overview
The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. The physicochemical properties of this compound, particularly its aromaticity and the presence of polar functional groups, allow for a comparison between different ionization strategies.
| Ionization Technique | Principle | Expected Outcome for this compound | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation. | A complex spectrum with numerous fragment ions. The molecular ion peak may be weak or absent. | Provides a detailed "fingerprint" spectrum useful for structural elucidation and library matching. | Can lead to the loss of the molecular ion, making molecular weight determination challenging. |
| Electrospray Ionization (ESI) | A soft ionization technique where ions in solution are transferred to the gas phase with minimal fragmentation. | A prominent protonated molecule [M+H]⁺ peak. | Excellent for determining the molecular weight of the analyte. Amenable to coupling with liquid chromatography (LC). | Provides limited structural information from fragmentation in a single-stage MS experiment. |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization technique that is suitable for less polar compounds than ESI. | Expected to produce a strong protonated molecule [M+H]⁺. | Can ionize a broader range of compounds than ESI. | Can sometimes induce more in-source fragmentation than ESI. |
For this compound, a comprehensive analysis would ideally employ both a hard ionization technique like EI to garner structural information from fragmentation patterns, and a soft ionization technique like ESI or APCI to confidently determine the molecular weight. Studies on similar quinoline derivatives have successfully utilized both EI and ESI techniques for their characterization.[2][3]
Experimental Protocols
Sample Preparation
A stock solution of this compound (1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. For direct infusion analysis, this stock solution is further diluted to a concentration of 1-10 µg/mL. For LC-MS analysis, the stock solution can be diluted with the initial mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
-
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A suitable gradient from 10% to 95% B over several minutes.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive ESI.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 120 °C.
-
Desolvation Gas Flow : 600 L/hr.
-
Mass Range : m/z 50-500.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with EI
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions :
-
Column : A suitable capillary column for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : A programmed temperature ramp from an initial temperature of ~150 °C to a final temperature of ~300 °C.
-
Injector Temperature : 280 °C.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electron Ionization (EI).
-
Electron Energy : 70 eV.
-
Source Temperature : 230 °C.
-
Mass Range : m/z 40-450.
-
Predicted Mass Spectra and Fragmentation Analysis
The Molecular Ion
A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the molecular ion will appear as two peaks separated by 2 m/z units, with the M+2 peak having about one-third the intensity of the M+ peak.[4] For this compound (MW = 233.61), we expect to see a molecular ion peak at m/z 233 (for the ³⁵Cl isotopologue) and an M+2 peak at m/z 235 (for the ³⁷Cl isotopologue).
Predicted Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, extensive fragmentation is anticipated. The fragmentation pathways will be dictated by the relative stabilities of the resulting ions and neutral losses.
Caption: Predicted EI fragmentation of this compound.
-
Loss of a Chlorine Radical (-Cl) : Cleavage of the C-Cl bond would result in a fragment ion at m/z 198.
-
Loss of a Nitro Group (-NO₂) : A common fragmentation for nitroaromatic compounds is the loss of the nitro group, leading to a fragment at m/z 187/189.
-
Loss of Hydrogen Cyanide (-HCN) : The quinoline ring can undergo fragmentation with the loss of HCN (27 Da), a characteristic fragmentation for nitrogen-containing heterocycles.[5] This could occur from the molecular ion or subsequent fragment ions. For example, the ion at m/z 187/189 could lose HCN to give a fragment at m/z 160/162.
-
Loss of a Cyano Radical (-CN) : Cleavage of the C-CN bond would yield a fragment at m/z 207/209.
Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation
In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 234/236. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
-
Loss of Hydrogen Cyanide (-HCN) : Similar to EI, the loss of HCN from the protonated molecule is a likely fragmentation pathway, resulting in an ion at m/z 207/209.
-
Loss of the Nitro Group (-NO₂) : The loss of the nitro group as a radical is also a plausible fragmentation pathway, leading to a fragment at m/z 188/190.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for the definitive structural elucidation of the molecule, providing information about the connectivity of atoms.
-
Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of the key functional groups, such as the nitrile (C≡N) and nitro (NO₂) groups, through their characteristic vibrational frequencies.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection : HPLC-UV is a robust method for the quantification and purity assessment of the compound. The quinoline core will exhibit strong UV absorbance, making this a sensitive detection method.
Conclusion
The mass spectrometric analysis of this compound requires a strategic approach to both ionization and data interpretation. By leveraging the strengths of both hard and soft ionization techniques, a comprehensive understanding of the molecule's structure and molecular weight can be achieved. The predicted fragmentation pathways, characterized by the loss of the chloro, nitro, and cyano groups, as well as the characteristic loss of HCN from the quinoline ring, provide a roadmap for the interpretation of experimental data. When combined with other analytical techniques such as NMR and IR spectroscopy, a complete and unambiguous characterization of this compound is attainable, ensuring its quality and suitability for applications in drug discovery and development.
References
Navigating the Structural Landscape of Functionalized Quinolines: A Comparative Guide to 4-Chloro-6-nitroquinoline-3-carbonitrile
For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of a molecule is paramount to elucidating its function and potential as a therapeutic agent. This guide delves into the structural analysis of 4-Chloro-6-nitroquinoline-3-carbonitrile, a compound of significant interest in medicinal chemistry. While a definitive X-ray crystal structure for this specific molecule is not publicly available, this guide provides a comprehensive framework for its structural investigation. We will explore its synthesis, propose methods for crystallization, and conduct a comparative analysis with structurally related compounds for which crystallographic data exists. This approach offers valuable insights into the expected molecular geometry, intermolecular interactions, and crystal packing of the title compound.
The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] The functionalization of this bicyclic heterocycle allows for the fine-tuning of its pharmacological properties. The introduction of a chloro group, a nitro group, and a carbonitrile moiety, as seen in this compound, is anticipated to significantly influence its electronic distribution, steric profile, and potential for intermolecular interactions, thereby modulating its bioactivity.
Synthesis and Characterization: The Path to a Crystal
The journey to an X-ray crystal structure begins with the successful synthesis and purification of the target compound. While a specific, detailed synthesis for this compound is not extensively reported, a plausible synthetic strategy can be devised based on established quinoline chemistries.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would involve a multi-step sequence, likely starting from a substituted aniline. The quinoline core can be constructed through various classic reactions, such as the Combes, Conrad-Limpach, or a modified Friedländer synthesis.[1] Subsequent chlorination and nitration steps would then be employed to introduce the desired functional groups.
Experimental Protocol: A Generalized Synthesis of a Chloro-Nitroquinoline Derivative
This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific target molecule.
-
Quinoline Core Formation: React a suitable substituted aniline with a β-ketoester or equivalent three-carbon synthon under acidic or thermal conditions to form the quinoline ring.
-
Chlorination: Treat the quinoline intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chloro group at the 4-position.
-
Nitration: Introduce the nitro group at the 6-position via electrophilic aromatic substitution using a nitrating mixture of nitric acid and sulfuric acid. Careful control of reaction conditions is crucial to ensure regioselectivity.
-
Introduction of the Carbonitrile Group: The 3-carbonitrile can be introduced at an earlier stage of the synthesis, for instance, by using a starting material that already contains this functionality, or through functional group transformation of a suitable precursor on the quinoline ring.
-
Purification: The final product should be purified using techniques such as column chromatography or recrystallization to obtain a high-purity sample suitable for crystallization.
Spectroscopic Characterization
Prior to crystallization attempts, the identity and purity of the synthesized this compound must be confirmed through various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | A complex aromatic region with distinct signals for the protons on the quinoline core, with chemical shifts influenced by the electron-withdrawing effects of the chloro, nitro, and cyano groups. |
| ¹³C NMR | Resonances corresponding to the ten carbon atoms of the quinoline scaffold, with quaternary carbons showing characteristic shifts. The carbon of the nitrile group will appear in the typical region for nitriles. |
| FT-IR | Characteristic vibrational bands for the C≡N stretch of the nitrile group, the N-O stretches of the nitro group, and the C-Cl stretch, in addition to the aromatic C-H and C=C stretching frequencies. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₀H₄ClN₃O₂, with a characteristic isotopic pattern due to the presence of chlorine. |
The Art of Crystallization: Obtaining Single Crystals for X-ray Diffraction
Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step in structural elucidation. For quinoline-based compounds, several techniques can be employed.[2][3]
Crystallization Methodologies
-
Slow Evaporation: This is the most common and straightforward technique. A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion (Hanging Drop and Sitting Drop): This method involves the slow diffusion of a precipitant vapor into a drop containing the dissolved compound, gradually inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
-
Anti-Solvent Diffusion: An "anti-solvent" (a solvent in which the compound is insoluble) is slowly introduced into a solution of the compound, causing it to precipitate and form crystals.
Experimental Protocol: Crystallization of a Quinoline Derivative by Slow Evaporation
-
Solvent Screening: Test the solubility of a small amount of purified this compound in a range of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, toluene, and mixtures thereof) to find a solvent in which it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter.
-
Crystal Growth: Cover the vessel with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent. Place the vessel in a vibration-free environment and monitor for crystal growth over several days to weeks.
A Comparative Look: Insights from Related Crystal Structures
In the absence of a determined crystal structure for this compound, we can draw valuable inferences from the known crystal structures of analogous compounds. This comparative analysis will focus on key structural features such as bond lengths, bond angles, planarity, and intermolecular interactions.
Alternative 1: 4-Chloro-3-nitroquinoline
The crystal structure of 4-chloro-3-nitroquinoline provides a close comparison for the core quinoline scaffold with two of the three key functional groups.
-
Expected Molecular Geometry: The quinoline ring system is expected to be largely planar. The nitro group at the 3-position will likely be twisted out of the plane of the quinoline ring to minimize steric hindrance with the adjacent chloro group at the 4-position.
-
Intermolecular Interactions: In the solid state, molecules of 4-chloro-3-nitroquinoline are likely to pack in a way that maximizes stabilizing intermolecular interactions. These could include π-π stacking interactions between the aromatic quinoline rings and C-H···O or C-H···N hydrogen bonds.
Alternative 2: Quinoline-3-carbonitrile Derivatives
Crystal structures of various quinoline-3-carbonitrile derivatives reveal the influence of the cyano group on crystal packing.
-
Influence of the Nitrile Group: The linear and polar nature of the carbonitrile group makes it a potent participant in intermolecular interactions, particularly dipole-dipole interactions and C-H···N hydrogen bonds. The presence of the nitrile group in this compound is expected to play a significant role in directing the crystal packing arrangement.
Alternative 3: Other Chloro-Nitro Aromatic Compounds
Examining the crystal structures of other aromatic systems containing both chloro and nitro substituents can provide further clues about potential intermolecular interactions.
-
Halogen Bonding and Nitro Group Interactions: The chlorine atom can participate in halogen bonding (C-Cl···X), while the oxygen atoms of the nitro group are excellent hydrogen bond acceptors. The interplay of these interactions will be crucial in determining the overall crystal structure.
Visualizing the Possibilities: Predicted Structural Motifs
To visually conceptualize the structural investigation process, the following diagrams illustrate the general workflow and potential intermolecular interactions.
Caption: Workflow for the synthesis and structural elucidation of a novel compound.
Caption: Potential intermolecular interactions in the crystal lattice of this compound.
Conclusion and Future Directions
While the definitive X-ray crystal structure of this compound remains to be determined, this guide provides a comprehensive roadmap for its investigation. By leveraging established synthetic methodologies, systematic crystallization screening, and comparative analysis of related structures, researchers can gain significant insights into the structural properties of this promising molecule. The successful elucidation of its crystal structure will be a valuable contribution to the field of medicinal chemistry, enabling a deeper understanding of its structure-activity relationship and paving the way for the design of novel therapeutic agents based on the quinoline scaffold.
References
- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 2. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 4-Chloro-6-nitroquinoline-3-carbonitrile's Potential Biological Activity Against Established Inhibitors
A Technical Guide for Researchers in Oncology and Drug Discovery
In the landscape of modern oncology, the quest for novel small molecules that can selectively target pathways driving cancer progression is relentless. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous approved and investigational anticancer agents.[1] This guide provides an in-depth comparative analysis of the potential biological activity of a specific, yet under-characterized molecule, 4-Chloro-6-nitroquinoline-3-carbonitrile, against well-established inhibitors of key oncogenic targets. Drawing upon structure-activity relationships of analogous compounds, we will explore its likely mechanisms of action and benchmark its potential efficacy.
The Quinoline Core: A Scaffold for Anticancer Innovation
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore found in a wide array of biologically active compounds, from antimalarials to anticancer drugs.[2] Its rigid, planar structure and the presence of a nitrogen atom allow for diverse chemical modifications, enabling the fine-tuning of its interaction with various biological targets.[3] In the context of cancer therapy, quinoline derivatives have been successfully developed as inhibitors of protein kinases and topoisomerases, two critical classes of enzymes that regulate cell proliferation, survival, and DNA integrity.[2][4]
Deconstructing this compound: A Hypothesis of Biological Targets
While direct and extensive experimental data on this compound is not yet prevalent in the public domain, an analysis of its structural motifs allows for a well-grounded hypothesis regarding its potential biological targets.
-
The Quinoline-3-carbonitrile Moiety: This core structure is a well-established feature in a multitude of potent protein kinase inhibitors.[5][6] The carbonitrile group, in particular, has been shown to be a key pharmacophore in the design of inhibitors targeting the ATP-binding pocket of kinases such as the Epidermal Growth Factor Receptor (EGFR).[6]
-
The 4-Chloro and 6-Nitro Substituents: The electronic properties of these substituents can significantly influence the molecule's interaction with its target. The chloro group at position 4 is a common feature in many quinoline-based inhibitors, often involved in crucial binding interactions.[7] The nitro group, an electron-withdrawing moiety, has been incorporated into various bioactive molecules and can contribute to both the potency and selectivity of the compound.[8] Notably, nitro-containing indenoisoquinolines have been identified as potent topoisomerase I inhibitors.[8]
Based on this structural analysis, the most probable biological targets for this compound are protein kinases (such as EGFR and Src) and DNA topoisomerases .
Comparative Analysis: this compound vs. Known Inhibitors
This section will provide a head-to-head comparison of the potential activity of this compound with established inhibitors of its likely targets.
Potential as a Protein Kinase Inhibitor
The dysregulation of protein kinase activity is a hallmark of many cancers.[3] The quinoline-3-carbonitrile scaffold has been extensively explored for its kinase inhibitory properties.[5]
Comparison with Known Kinase Inhibitors
| Inhibitor | Target(s) | IC50/Ki | Mechanism of Action | Clinical Significance |
| This compound (Hypothesized) | EGFR, Src, and other kinases | Not Determined | ATP-competitive inhibition | Investigational |
| Erlotinib | EGFR | ~2 nM (in vitro) | Reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[6] | Approved for the treatment of non-small cell lung cancer and pancreatic cancer.[6] |
| Gefitinib | EGFR | 2-80 nM (cell-free assays) | Selective, reversible inhibitor of the EGFR tyrosine kinase. | Approved for the treatment of certain types of non-small cell lung cancer. |
| Bosutinib | Src, Abl | 1.2 nM (Src), 1 nM (Abl) | ATP-competitive inhibitor of Src and Abl tyrosine kinases. | Approved for the treatment of chronic myeloid leukemia. |
| Dasatinib | Multiple kinases including Src, Abl, c-Kit | <1 nM (Src) | Potent, ATP-competitive inhibitor of multiple tyrosine kinases. | Approved for the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. |
Table 1: Comparative data of this compound's potential kinase inhibitory activity with established drugs.
The presence of the 4-anilinoquinoline-3-carbonitrile scaffold in known EGFR inhibitors provides a strong rationale for investigating this compound against this target.[6] Furthermore, various quinoline derivatives have demonstrated potent inhibition of the Src family of kinases, suggesting another promising avenue for investigation.[5]
Potential as a Topoisomerase Inhibitor
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[9] Inhibitors of these enzymes are a cornerstone of cancer chemotherapy.[9]
Comparison with Known Topoisomerase Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | Clinical Significance |
| This compound (Hypothesized) | Topoisomerase I/II | Stabilization of the topoisomerase-DNA cleavage complex. | Investigational |
| Camptothecin | Topoisomerase I | Stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA single-strand breaks.[10] | A natural product from which clinically used analogs like irinotecan and topotecan were derived. |
| Irinotecan | Topoisomerase I | A prodrug that is converted to SN-38, a potent inhibitor of topoisomerase I. | Approved for the treatment of colorectal cancer. |
| Etoposide | Topoisomerase II | Forms a ternary complex with topoisomerase II and DNA, preventing the re-ligation of double-strand breaks.[9] | Approved for the treatment of various cancers, including testicular and lung cancer.[9] |
| Doxorubicin | Topoisomerase II | Intercalates into DNA and inhibits the progression of topoisomerase II, leading to DNA double-strand breaks. | A widely used chemotherapeutic agent for a variety of cancers. |
Table 2: Comparative data of this compound's potential topoisomerase inhibitory activity with established drugs.
The structural similarity of the quinoline core to other known topoisomerase poisons, coupled with the presence of a nitro group which has been shown to enhance activity in some series, suggests that this compound could function by stabilizing the topoisomerase-DNA cleavage complex, a hallmark of topoisomerase poisons.[8][10]
Experimental Protocols for Target Validation
To empirically determine the biological activity of this compound, a series of well-established in vitro assays are required.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency and selectivity of a potential kinase inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound.
-
Reconstitute the recombinant kinase (e.g., EGFR, Src) and its specific substrate in the appropriate kinase assay buffer.
-
Prepare an ATP solution at a concentration close to its Km for the specific kinase.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction.
-
-
Detection and Data Analysis:
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine supercoiled plasmid DNA, topoisomerase I assay buffer, and the test compound at various concentrations.
-
Add purified human topoisomerase I enzyme to initiate the reaction.
-
Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide or SYBR Green).
-
Separate the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
-
Caption: Workflow for a Topoisomerase I DNA relaxation assay.
Cell Viability (MTT/XTT) Assay
These colorimetric assays are used to assess the cytotoxic effects of a compound on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
-
Addition of MTT/XTT Reagent:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.
-
-
Incubation:
-
Incubate the plate for a few hours to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
-
Solubilization (for MTT assay):
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.
-
Caption: General workflow for a cell viability assay.
Conclusion and Future Directions
While the definitive biological activity of this compound awaits empirical validation, the existing body of literature on structurally related quinoline derivatives provides a strong foundation for hypothesizing its potential as an anticancer agent. The quinoline-3-carbonitrile core strongly suggests activity against protein kinases, particularly EGFR and Src, while the nitroquinoline scaffold points towards a possible role as a topoisomerase inhibitor.
The comparative analysis presented in this guide highlights the potential of this molecule to exhibit potent inhibitory activity, warranting further investigation. The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate its efficacy and mechanism of action. Future studies should focus on a comprehensive in vitro kinase profiling and topoisomerase inhibition assays, followed by cellular assays to assess its antiproliferative effects against a panel of cancer cell lines. These investigations will be crucial in determining whether this compound represents a promising new lead compound in the ongoing search for novel and effective cancer therapeutics.
References
- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmphs.com [ijmphs.com]
- 3. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Silico ADMET Prediction: A Comparative Analysis of 4-Chloro-6-nitroquinoline-3-carbonitrile Derivatives
Abstract
High attrition rates in clinical trials, often due to unfavorable pharmacokinetics and toxicity, represent a significant bottleneck in pharmaceutical R&D.[1][2][3] Shifting the assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) to the earliest stages of drug discovery is paramount.[1][4] In silico ADMET prediction offers a rapid, cost-effective, and resource-efficient methodology to triage and prioritize novel chemical entities, reducing reliance on extensive animal testing and preventing costly late-stage failures.[5][6] This guide provides a comprehensive comparison of in silico ADMET prediction methodologies, using the promising scaffold of 4-Chloro-6-nitroquinoline-3-carbonitrile derivatives as a case study. We will detail a robust, step-by-step protocol for generating a comprehensive ADMET profile using publicly available tools, compare the derivatives' predicted properties against the established kinase inhibitor Gefitinib, and discuss the strategic interpretation of these computational data to guide lead optimization.
Introduction: The Imperative of Early-Stage ADMET Profiling
The journey from a hit compound to a marketable drug is long and fraught with failure, with nearly 40% of candidates failing due to toxicity and another 50% due to lack of efficacy, which is often linked to poor pharmacokinetics.[4] The ADMET properties of a molecule dictate its behavior within an organism, governing its ability to reach the target site in sufficient concentration (Absorption, Distribution), its chemical stability and potential for drug-drug interactions (Metabolism), its clearance from the body (Excretion), and its potential to cause harm (Toxicity).[7]
In silico approaches have become indispensable in modern drug discovery, allowing for the high-throughput screening of vast chemical libraries to filter out compounds with predictable liabilities.[6][8] This "fail early, fail cheap" paradigm is critical for optimizing the allocation of resources toward candidates with the highest probability of success.[6]
1.1 The Quinoline Scaffold in Medicinal Chemistry
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibiotic properties.[9][10] Their versatile structure allows for extensive chemical modification to fine-tune biological activity and pharmacokinetic profiles.[10]
1.2 Focus of this Guide: this compound Derivatives
This guide focuses on a specific, promising subclass: this compound derivatives. The electron-withdrawing nitro and cyano groups, combined with the reactive chloro substituent, make this scaffold a versatile starting point for creating diverse chemical libraries.[11][12][13] However, these same features can introduce ADMET liabilities, such as potential metabolic instability or toxicity. Therefore, early and accurate in silico assessment is crucial for this series.
Our objective is to provide researchers with a practical, field-proven workflow for predicting and interpreting the ADMET profiles of these derivatives, enabling data-driven decisions in the lead optimization process.
The Workflow of In Silico ADMET Prediction
The overall process involves generating a 2D or 3D representation of the molecule, calculating a wide array of molecular descriptors, and using these descriptors as input for predictive models, which are typically based on Quantitative Structure-Activity Relationships (QSAR).
Diagram 1: General Workflow for In Silico ADMET Prediction
References
- 1. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. drugpatentwatch.com [drugpatentwatch.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Chloro-6-nitroquinoline-3-carbonitrile
Introduction: The Critical Role of Purity in Drug Discovery Intermediates
In the landscape of modern drug development, quinoline derivatives are indispensable scaffolds due to their wide range of biological activities. 4-Chloro-6-nitroquinoline-3-carbonitrile, in particular, serves as a crucial intermediate in the synthesis of novel kinase inhibitors and other therapeutic agents. The purity of this starting material is not merely a quality control metric; it is a foundational pillar that dictates the success of subsequent synthetic steps, the integrity of biological screening data, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
Impurities, even in trace amounts, can arise from unreacted starting materials, by-products of side reactions, or degradation products. These can lead to downstream reaction failures, introduce confounding variables in biological assays, or form potentially toxic components. Therefore, a robust, multi-faceted analytical strategy is essential to comprehensively characterize the purity of synthesized this compound.
This guide provides an in-depth comparison of key analytical techniques for purity assessment, moving beyond a simple listing of methods to explain the causality behind experimental choices. We will explore how orthogonal methods create a self-validating system, ensuring the highest degree of confidence in the quality of this critical chemical intermediate.
The Analytical Gauntlet: A Multi-Modal Approach to Purity Verification
No single analytical technique is sufficient to declare a compound "pure." A truly rigorous assessment relies on the principle of orthogonality, where different methods with distinct chemical principles are used to interrogate the sample. This approach minimizes the risk of an impurity co-eluting with the main peak in chromatography or being masked in a spectroscopic analysis. Our primary tools for this assessment will be High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), supplemented by Elemental Analysis.
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for the purity analysis of a newly synthesized batch of this compound.
Caption: A comprehensive workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. By separating components of a mixture based on their differential partitioning between a stationary and mobile phase, we can quantify the main compound relative to any impurities.
Expertise & Causality: The choice of a reverse-phase (RP) C18 column is logical for a moderately polar, aromatic compound like this compound. The acetonitrile/water mobile phase is standard for RP-HPLC, and the gradient elution is crucial. A gradient, where the proportion of organic solvent (acetonitrile) is increased over time, ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column as sharp peaks. UV detection at 254 nm is chosen because aromatic and conjugated systems, like the quinoline ring, typically exhibit strong absorbance at this wavelength.
Detailed Experimental Protocol: HPLC
-
System Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA). Causality: TFA acts as an ion-pairing agent to sharpen peaks of any basic impurities and improves peak shape.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Causality: The dissolution solvent should be similar in composition to the initial mobile phase to prevent peak distortion.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumental Analysis:
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures run-to-run reproducibility of retention times.
-
UV Detector Wavelength: 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC provides quantitative purity, ¹H and ¹³C NMR spectroscopy serve as the gold standard for structural confirmation and identification of structurally related impurities. The chemical shift, integration, and coupling patterns of the nuclei provide a detailed fingerprint of the molecule.
Expertise & Causality: ¹H NMR is particularly powerful for purity assessment. The integral of a peak is directly proportional to the number of protons it represents. By comparing the integrals of the analyte's peaks to those of a known, high-purity internal standard, a highly accurate quantitative measurement (qNMR) can be made. More commonly for routine checks, the absence of unexpected signals confirms the absence of significant impurities. DMSO-d₆ is a suitable solvent due to its ability to dissolve the compound and its high boiling point, which is useful if variable temperature studies are needed.
Detailed Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Analysis:
-
Spectrometer: 400 MHz or higher. Causality: Higher field strength provides better signal dispersion and resolution, which is critical for separating overlapping signals in complex molecules.
-
Acquisition Parameters:
-
Number of Scans: 16-32. Causality: Signal-to-noise ratio improves with the square root of the number of scans.
-
Relaxation Delay (d1): 5 seconds. Causality: A sufficiently long delay ensures complete relaxation of all protons, which is essential for accurate integration and quantification.
-
Pulse Angle: 30-45 degrees.
-
-
-
Data Analysis:
-
Process the Free Induction Decay (FID) with Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts and coupling constants to confirm the structure of this compound.
-
Scrutinize the baseline for small peaks that do not correspond to the main compound or the solvent, as these indicate impurities. The integral values of these impurity peaks relative to the main compound can provide a semi-quantitative estimate of their levels.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal orthogonal technique to HPLC, particularly for identifying volatile or semi-volatile impurities that may not be well-retained or detected by LC methods. It separates compounds based on their boiling points and provides mass-to-charge ratio (m/z) information, which can be used to identify unknown impurities by matching against spectral libraries.
Expertise & Causality: This method is best suited for assessing the presence of residual solvents (e.g., from the synthesis or purification steps) or low-boiling-point by-products. A non-polar capillary column (like a DB-5ms) is a good starting point for general-purpose screening of organic molecules. The temperature program is designed to start at a low temperature to resolve highly volatile compounds and gradually ramp up to elute higher-boiling-point components like the target molecule itself.
Detailed Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrumental Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.
-
Oven Temperature Program:
-
Initial: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 min.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) for peaks other than the main compound.
-
Examine the mass spectrum of any impurity peak and attempt to identify it using a spectral library (e.g., NIST).
-
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of results from the analysis of a single batch of this compound.
| Analytical Technique | Parameter Measured | Result | Interpretation & Key Insights |
| HPLC-UV (254 nm) | Purity by Area % | 98.9% | Provides the primary quantitative purity value. Two minor impurity peaks were detected at 0.4% and 0.7%. |
| ¹H NMR (400 MHz) | Structural Confirmation | Conforms to structure | All expected proton signals were present with correct integration and coupling. No significant unassigned peaks (>0.1%) observed. |
| GC-MS | Volatile Impurities | Dichloromethane (DCM) at 0.03% (300 ppm) | Detects residual solvent from a potential purification step. This level is likely acceptable for an intermediate. |
| Elemental Analysis | %C, %H, %N | C: 54.68% (calc. 54.69%)H: 1.84% (calc. 1.84%)N: 19.12% (calc. 19.14%) | Excellent agreement with theoretical values, confirming the bulk elemental composition and absence of major inorganic impurities. |
Conclusion: An Integrated and Self-Validating Strategy
The purity assessment of this compound is a clear demonstration of the power of an integrated, multi-technique analytical approach. While HPLC provides a robust quantitative purity value (98.9% in our example), it is the corroborating evidence from orthogonal methods that builds true confidence.
-
NMR confirmed the structural identity of the main component and showed no evidence of structurally similar impurities.
-
GC-MS successfully identified and quantified a volatile residual solvent not easily detected by HPLC.
-
Elemental Analysis validated the fundamental elemental composition of the bulk material.
Together, these techniques form a self-validating system. They confirm not only how much of the target molecule is present but also provide a comprehensive picture of what else might be in the sample. For researchers in drug development, adopting such a rigorous analytical strategy is non-negotiable for ensuring data integrity and accelerating the path to discovery.
A Comparative Spectroscopic Guide to 4-Chloro-6-nitroquinoline-3-carbonitrile and Related Heterocycles
Introduction: Unveiling the Spectroscopic Signature of a Versatile Quinoline Scaffold
In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous synthetic compounds with significant biological and photophysical properties.[1][2] The strategic functionalization of this scaffold allows for the fine-tuning of its chemical reactivity and therapeutic potential. 4-Chloro-6-nitroquinoline-3-carbonitrile (CAS: 214470-37-8; Molecular Formula: C₁₀H₄ClN₃O₂; Molecular Weight: 233.61 g/mol ) is a prime example of such a highly functionalized quinoline.[2][3] Its structure, featuring an electron-withdrawing nitro group, a reactive chloro substituent, and a cyano group, makes it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[4]
An unambiguous structural confirmation is the bedrock of any chemical research. For drug development professionals and researchers, validating the identity, purity, and structure of such a key intermediate is a non-negotiable prerequisite for its use in subsequent synthetic steps. This guide provides an in-depth look at the expected spectroscopic data for this compound.
It is important to note that while this compound is commercially available, a comprehensive set of experimentally verified spectra is not readily found in public-domain literature.[5][6] Therefore, this guide will present a combination of predicted spectroscopic data, grounded in fundamental principles and comparative analysis with structurally related molecules, alongside detailed, field-proven protocols for acquiring high-quality experimental data. We will compare its expected spectral features with those of related quinoline derivatives to highlight the influence of specific functional groups on the overall spectroscopic fingerprint.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data for this compound
The following sections detail the anticipated spectral characteristics for the target compound. These predictions are derived from established principles of spectroscopy and by drawing parallels with structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we expect distinct signals in both ¹H and ¹³C NMR spectra corresponding to the quinoline core.
¹H NMR Spectroscopy: The aromatic region (typically δ 7.0-9.0 ppm) will be of primary interest. The electron-withdrawing nature of the nitro (at C6), chloro (at C4), and cyano (at C3) groups will significantly deshield the protons on the quinoline ring, pushing their chemical shifts downfield.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~9.2 - 9.4 | s | - | H-2 |
| ~9.1 - 9.3 | d | J ≈ 2.5 Hz | H-5 |
| ~8.6 - 8.8 | dd | J ≈ 9.5, 2.5 Hz | H-7 |
| ~8.3 - 8.5 | d | J ≈ 9.5 Hz | H-8 |
Causality Behind Predictions:
-
H-2: This proton is adjacent to the ring nitrogen and is part of the pyridine ring of the quinoline system, typically placing it at the most downfield position. The presence of the adjacent cyano group further enhances this effect.
-
H-5, H-7, H-8: These protons form an AMX spin system on the benzene ring portion. The H-5 proton is expected to be a doublet due to ortho-coupling with H-7 and will be significantly downfield due to the deshielding effect of the peri-positioned chloro group at C4. The H-7 proton will appear as a doublet of doublets, showing coupling to both H-8 (ortho) and H-5 (meta). H-8 will be a doublet due to ortho-coupling with H-7. The strong electron-withdrawing nitro group at C-6 will deshield H-5 and H-7 significantly.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms of the molecule. Quaternary carbons (those without attached protons) will typically have weaker signal intensities.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~152 | C-2 |
| ~108 | C-3 |
| ~148 | C-4 |
| ~149 | C-4a |
| ~122 | C-5 |
| ~146 | C-6 |
| ~128 | C-7 |
| ~125 | C-8 |
| ~132 | C-8a |
| ~115 | -C≡N |
Causality Behind Predictions:
-
Carbons attached to electronegative atoms (N, Cl) or electron-withdrawing groups (NO₂, CN) such as C-2, C-4, C-4a, and C-6 are expected to be significantly downfield.
-
The carbon of the nitrile group (-C≡N) typically appears in the δ 115-125 ppm range.[7]
-
The C-3 carbon, while attached to the cyano group, is shielded by the ipso-effect and is expected to be relatively upfield for a quaternary carbon in an aromatic system.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the presence of specific functional groups. The spectrum of this compound should exhibit several characteristic absorption bands.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2230 - 2240 | Medium, Sharp | C≡N stretch (nitrile) |
| ~1520 - 1540 | Strong | Asymmetric N-O stretch (nitro group) |
| ~1340 - 1360 | Strong | Symmetric N-O stretch (nitro group) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching vibrations |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~850 - 880 | Strong | C-Cl stretch |
Causality Behind Predictions:
-
The nitrile (C≡N) stretch is a very characteristic, sharp peak in a relatively clean region of the spectrum.
-
The two strong absorptions for the nitro (NO₂) group are also highly diagnostic.
-
The C-Cl stretch appears in the fingerprint region and provides further evidence for the compound's structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we expect to see a clear molecular ion peak.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Abundance | Assignment |
|---|---|---|
| 233/235 | High (M⁺, M+2) | Molecular ion peak (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl) |
| 203/205 | Medium | [M - NO]⁺ |
| 187/189 | Medium | [M - NO₂]⁺ |
| 152 | High | [M - NO₂ - Cl]⁺ |
Causality Behind Predictions:
-
The most critical feature is the isotopic pattern of the molecular ion peak. The presence of one chlorine atom will result in two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is a definitive indicator of a monochlorinated compound.[8]
-
Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[9] Subsequent loss of the chlorine radical (35/37 Da) is also a highly probable fragmentation step.
Caption: A plausible EI-MS fragmentation pathway.
Comparative Spectroscopic Analysis
To contextualize the predicted data, we will compare it with the known spectroscopic features of related quinoline derivatives. This comparison underscores how subtle changes in substitution patterns dramatically alter the spectroscopic output.
Table 5: Comparative ¹H NMR Data (Aromatic Protons, δ ppm)
| Compound | H-2 | H-5 | H-7 | H-8 | Source |
|---|---|---|---|---|---|
| This compound (Predicted) | ~9.3 | ~9.2 | ~8.7 | ~8.4 | - |
| 6-Nitroquinoline | 8.92 | 8.80 | 8.43 | 8.19 | [10] |
| 7-Chloro-6-nitroquinoline (Predicted) | ~9.0 | ~8.7 | - | ~8.2 |[11] |
Analysis: The addition of the chloro group at C4 and the cyano group at C3 in our target compound is predicted to cause a significant downfield shift for all remaining protons compared to 6-nitroquinoline, due to their combined electron-withdrawing inductive and resonance effects. The absence of a proton at H-7 in 7-chloro-6-nitroquinoline simplifies its spectrum in that region.
Table 6: Comparative IR Data (Key Functional Group Absorptions, cm⁻¹)
| Compound | C≡N Stretch | Asymmetric NO₂ Stretch | Symmetric NO₂ Stretch | Source |
|---|---|---|---|---|
| This compound (Predicted) | ~2235 | ~1530 | ~1350 | - |
| 6-Ethyl-5,6-dihydro-4,5-dioxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 2226 | - | - | [12] |
| 1-Chloro-5-nitroanthraquinone | - | 1540 | 1360 |[13] |
Analysis: The position of the nitrile stretch is highly consistent across different molecular frameworks. Similarly, the characteristic asymmetric and symmetric stretches of the nitro group are consistently observed in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions, respectively, confirming their diagnostic value regardless of the core scaffold.
Experimental Protocols: A Guide to Data Acquisition
The following protocols describe standardized procedures for obtaining the spectroscopic data discussed. Adherence to these methodologies ensures data quality and reproducibility.
Workflow for Synthesis and Spectroscopic Analysis
Caption: General workflow for the synthesis and spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: This protocol is designed to obtain high-resolution spectra for unambiguous structural assignment. DMSO-d₆ is selected as the solvent due to the anticipated low solubility of the polar, nitro- and cyano-containing compound in less polar solvents like CDCl₃.[14]
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set a spectral width of approximately 12 ppm.
-
Use a 30° pulse width, a relaxation delay of 2 seconds, and acquire 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 240 ppm.
-
Use a relaxation delay of 2-5 seconds. Acquire a sufficient number of scans (e.g., 1024-4096) to observe quaternary carbons.
-
-
Data Processing: Process the acquired data using appropriate software. Reference the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at δ 39.52 ppm.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: This protocol uses an Attenuated Total Reflectance (ATR) accessory, which is a modern, rapid, and reliable method for analyzing solid samples without the need for KBr pellet preparation.
-
Methodology:
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Record the spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. The background spectrum will be automatically subtracted.
-
Mass Spectrometry (MS)
-
Rationale: This protocol outlines Electron Ionization (EI) for fragmentation analysis and Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Methodology (EI-MS):
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: Use a mass spectrometer capable of EI, such as a single quadrupole or ion trap instrument.
-
Data Acquisition:
-
Use a standard electron energy of 70 eV.
-
Set the ion source temperature to ~250 °C.
-
Scan a mass range of m/z 50–300 to ensure capture of the molecular ion and key fragments.
-
-
-
Methodology (High-Resolution ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The high-resolution data will allow for the determination of the elemental composition.
-
Conclusion
This compound possesses a unique spectroscopic fingerprint defined by its highly substituted quinoline core. Through a combination of ¹H and ¹³C NMR, IR, and MS, its structure can be unequivocally confirmed. The predicted chemical shifts in NMR are pushed significantly downfield by the cumulative electron-withdrawing effects of its substituents. Its IR spectrum is dominated by strong, characteristic absorptions from the nitrile and nitro groups. Finally, its mass spectrum provides definitive evidence of its molecular weight and the presence of a chlorine atom through its distinct isotopic pattern. By comparing this data with that of related quinolines, researchers can gain a deeper understanding of structure-property relationships and confidently verify the identity of this versatile chemical intermediate in their research endeavors.
References
- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. scbt.com [scbt.com]
- 3. 4-CHLORO-6-NITRO-QUINOLINE-3-CARBONITRILE | CAS: 214470-37-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. 4-CHLORO-6-NITRO-QUINOLINE-3-CARBONITRILE (214470-37-8) 1H NMR [m.chemicalbook.com]
- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 7. epfl.ch [epfl.ch]
- 8. ijsr.net [ijsr.net]
- 9. 4-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 20493593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Anthraquinone, 1-chloro-5-nitro [webbook.nist.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-nitroquinoline-3-carbonitrile
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling of highly specialized reagents like 4-Chloro-6-nitroquinoline-3-carbonitrile demands a meticulous approach, not just in its application but, critically, in its disposal. This guide provides a procedural framework grounded in chemical principles to ensure that waste streams containing this compound are managed safely, compliantly, and responsibly.
Foundational Safety: Understanding the Hazard Profile
Proper disposal protocols are not arbitrary; they are a direct consequence of a molecule's chemical structure and resulting toxicological profile. This compound is a complex heterocyclic compound, and its hazards are derived from the synergistic effects of its distinct functional groups.
-
Halogenated Aromatic Core (Chloro-quinoline): The quinoline structure is known to possess biological activity, and its derivatives are often investigated for cytotoxic potential.[1][2] The presence of a chlorine atom classifies this compound as a halogenated organic, which requires specific disposal pathways to prevent the formation of persistent environmental pollutants like dioxins during improper incineration.[3][4] Halogenated waste streams are among the most stringently regulated categories of chemical waste.[5][6]
-
Nitro Group (-NO₂): Nitroaromatic compounds are frequently associated with toxicity and mutagenicity.[7] They are also energetically active functional groups that can impart reactivity, especially under thermal stress.
-
Nitrile Group (-CN): The nitrile functional group is a key reactive handle in synthesis but also presents a toxicological concern. While stable in the parent molecule, nitriles can undergo hydrolysis under harsh acidic or basic conditions to release ammonia or, in extreme scenarios, potentially form cyanide, making indiscriminate mixing with other chemical wastes dangerous.[8][9]
Given this profile, this compound must be treated as a potentially cytotoxic, toxic, and environmentally hazardous substance.[10] All disposal procedures must aim to isolate it from the environment and general laboratory waste streams.
The Disposal Workflow: From Benchtop to Final Disposition
The following procedures provide a step-by-step methodology for the safe segregation, collection, and disposal of waste containing this compound.
Before handling the compound or its waste, ensuring adequate personal protection is paramount. This is a non-negotiable prerequisite to prevent dermal contact and inhalation.[11][12]
-
Hand Protection: Use chemically resistant nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[13]
-
Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as bulk transfers or spill cleanups, a full-face shield should be worn over the goggles.[14]
-
Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemical-resistant apron is recommended.[2]
-
Work Area: All handling and waste packaging should occur within a certified chemical fume hood to control potential aerosol or dust exposure.[13]
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing hazardous with non-hazardous waste needlessly increases the volume and cost of disposal.[15]
Primary Waste Streams:
-
Solid Waste:
-
Designation: Halogenated Organic Solid Waste.
-
Procedure: Collect unreacted this compound, contaminated weigh boats, and any solid materials used for spill cleanup in a dedicated, properly labeled hazardous waste container.[2]
-
Container: A sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or drum) clearly labeled "Hazardous Waste: Halogenated Organic Solids."
-
-
Contaminated Lab Consumables:
-
Designation: Halogenated Organic Solid Waste.
-
Procedure: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, absorbent pads) must be treated as hazardous waste.
-
Container: Place these items in the same designated Halogenated Organic Solid Waste container. Do not discard them in regular or biomedical trash.[16]
-
-
Liquid Waste (Solutions & Rinsate):
-
Designation: Halogenated Organic Liquid Waste.
-
Procedure: Collect any solutions containing the compound and the initial solvent rinses from decontaminating glassware.[16] It is crucial to keep halogenated and non-halogenated solvent wastes separate to reduce disposal costs and complexity.[5][17]
-
Container: A sealable, chemically compatible container (e.g., an HDPE or coated glass carboy) clearly labeled "Hazardous Waste: Halogenated Organic Liquids." Ensure the container is kept closed except when adding waste.[17]
-
The table below summarizes the containment strategy.
| Waste Type | Waste Category | Container Specification | Key Labeling Requirements |
| Pure Compound / Contaminated Solids | Halogenated Organic Solid Waste | Sealable, rigid HDPE container | "Hazardous Waste", "Toxic", "Halogenated Organic Solid Waste", List of contents including "this compound" |
| Contaminated Disposables (Gloves, etc.) | Halogenated Organic Solid Waste | Sealable, rigid HDPE container | "Hazardous Waste", "Toxic", "Halogenated Organic Solid Waste", List of contents |
| Solutions / Rinsate | Halogenated Organic Liquid Waste | Sealable, chemically compatible carboy | "Hazardous Waste", "Toxic", "Flammable" (if solvent is), "Halogenated Organic Liquid Waste", List of constituents with percentages |
To prevent cross-contamination and ensure safety, all non-disposable labware must be thoroughly decontaminated.
-
Initial Rinse: Perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol) that can fully dissolve the compound.
-
Collect Rinsate: The first rinse is considered acutely hazardous and must be collected in the designated "Halogenated Organic Liquid Waste" container.[16] Subsequent rinses can also be collected if significant contamination is suspected.
-
Final Wash: After the solvent rinse, the glassware can be washed with soap and water as per standard laboratory procedure.
In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental release.[18]
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Control Access: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Step 1, including respiratory protection if the compound is a fine powder.
-
Containment & Cleanup:
-
For solid spills , gently cover with an absorbent material to avoid raising dust. Carefully sweep the material into a designated waste container.
-
For liquid spills , cover with a chemical absorbent pad or inert material (e.g., vermiculite or sand).[14]
-
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, and then clean with soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup (absorbent, pads, cloths, contaminated PPE) must be placed in the "Halogenated Organic Solid Waste" container for disposal.[19]
The Final Disposal Pathway: Professional Handling
Under no circumstances should waste containing this compound be disposed of down the drain or in regular trash.[16][19]
-
Storage: Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[17] Ensure secondary containment is used for liquid waste containers.[16]
-
Collection: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[20]
-
Ultimate Destruction: The standard and required method for disposing of halogenated organic waste is high-temperature incineration in a specialized hazardous waste facility.[21] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for correctly segregating waste generated from activities involving this compound.
References
- 1. escolifesciences.com [escolifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 4. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. lobachemie.com [lobachemie.com]
- 11. benchchem.com [benchchem.com]
- 12. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. nipissingu.ca [nipissingu.ca]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
- 18. hse.gov.uk [hse.gov.uk]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fishersci.com [fishersci.com]
- 21. youtube.com [youtube.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
